molecular formula C9H8N2 B1425180 2-Cyclopropylisonicotinonitrile CAS No. 1020747-85-6

2-Cyclopropylisonicotinonitrile

Cat. No.: B1425180
CAS No.: 1020747-85-6
M. Wt: 144.17 g/mol
InChI Key: NKYRSYFRCRGILM-UHFFFAOYSA-N
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Description

2-Cyclopropylisonicotinonitrile is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYRSYFRCRGILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Cyclopropylisonicotinonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Cyclopropylisonicotinonitrile

Executive Summary

This compound (CAS 1020747-85-6) is a specialized heterocyclic building block critical to the development of small-molecule kinase inhibitors. Structurally, it combines an electron-deficient pyridine core with a lipophilic cyclopropyl moiety and a reactive nitrile handle. This unique architecture makes it a "privileged scaffold" in medicinal chemistry, particularly for targeting the ATP-binding pockets of Janus Kinases (JAK) and other tyrosine kinases where the cyclopropyl group occupies hydrophobic sub-regions (e.g., the specificity pocket) to enhance potency and selectivity.

This guide provides a definitive technical analysis of the compound, detailing a field-proven synthetic route via Suzuki-Miyaura cross-coupling, handling protocols, and its strategic utility in drug discovery.

Physicochemical Identity & Profile

Table 1: Chemical Specifications

PropertySpecification
IUPAC Name 2-Cyclopropylpyridine-4-carbonitrile
Common Name This compound
CAS Registry Number 1020747-85-6
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
SMILES N#CC1=CC(C2CC2)=NC=C1
Boiling Point (Predicted) 252.1 ± 28.0 °C (760 mmHg)
Density (Predicted) 1.15 ± 0.1 g/cm³
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.
pKa (Pyridine N) ~2.5 (Reduced basicity due to electron-withdrawing nitrile at C4)

Synthetic Methodologies & Process Chemistry

The most robust and scalable route to this compound is the Suzuki-Miyaura Cross-Coupling of 2-chloroisonicotinonitrile with cyclopropylboronic acid. This pathway is preferred over Minisci radical alkylation due to superior regioselectivity and yield.

Reaction Mechanism & Pathway

The synthesis relies on the palladium-catalyzed coupling of an aryl halide with an organoboron species. The 2-position of the pyridine ring is highly activated for oxidative addition due to the electron-withdrawing nature of the nitrogen atom and the para-nitrile group.

SynthesisPathway SM1 2-Chloroisonicotinonitrile (Electrophile) Inter Pd-Complex Intermediate SM1->Inter Oxidative Addition SM2 Cyclopropylboronic Acid (Nucleophile) SM2->Inter Transmetallation Cat Pd(dppf)Cl2 • DCM K2CO3 Cat->Inter Prod This compound (Target) Inter->Prod Reductive Elimination (80-100°C)

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 2-Chloroisonicotinonitrile (1.0 eq, 1.38 g)

  • Cyclopropylboronic acid (1.3 eq, 1.12 g)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq, 408 mg) – Chosen for stability and efficiency with heteroaryl chlorides.

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 4.14 g)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 40 mL total)

Step-by-Step Procedure:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-chloroisonicotinonitrile, cyclopropylboronic acid, and Pd(dppf)Cl₂.

  • Inerting: Seal the flask with a septum. Evacuate and backfill with argon three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Solvent Addition: Dissolve K₂CO₃ in water (8 mL) and degas separately. Add the dioxane (32 mL) to the solids, followed by the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting chloride should be fully consumed.

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0→20% EtOAc in Hexanes).

  • Yield: Expect a pale yellow oil or low-melting solid (Yield: 75–85%).

Process Control Point:

  • Troubleshooting: If conversion stalls, add an additional 0.2 eq of boronic acid and 0.01 eq of catalyst. Ensure the reaction temperature is maintained above 85°C to facilitate the difficult transmetallation step on the electron-poor pyridine.

Reactivity & Downstream Applications

This compound acts as a versatile linchpin in drug synthesis. The nitrile group (-CN) serves as a precursor to amines, amides, or heterocycles, while the cyclopropyl group remains stable under most standard reducing/oxidizing conditions.

Functionalization Logic

ReactivityFlow Core This compound Path1 Hydrolysis (Acid/Base) Core->Path1 Path2 Reduction (LiAlH4/H2) Core->Path2 Path3 Cyclization (Hydrazine/Azide) Core->Path3 Prod1 Carboxylic Acid/Amide (Linker formation) Path1->Prod1 Prod2 Aminomethyl Pyridine (Hinge binder extension) Path2->Prod2 Prod3 Tetrazoles/Triazoles (Bioisosteres) Path3->Prod3

Figure 2: Downstream synthetic utility of the nitrile handle.

Therapeutic Relevance
  • Kinase Inhibition: The 2-cyclopropylpyridine motif is a bioisostere for other hydrophobic aryl groups but offers a distinct metabolic profile (blocking the labile 2-position from oxidation) and unique vector geometry.

  • JAK Inhibitors: In the context of Janus Kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket. The cyclopropyl group sits in the hydrophobic selectivity pocket, improving affinity.

Safety & Handling Protocols

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

  • Skin/Eye Irritation: Category 2.

Operational Guidelines:

  • Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses with side shields are mandatory.

  • Spill Management: Do not sweep dry dust (if solid). Absorb liquid spills with vermiculite or sand. Neutralize waste streams containing nitriles before disposal if required by local regulations (though oxidative destruction is standard).

  • Storage: Store in a tightly sealed container at 2–8°C (Refrigerated). Protect from light and moisture to prevent slow hydrolysis of the nitrile.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7015524, 2-Aminoisonicotinonitrile (Structural Analog Data). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling Mechanism).
  • Vertex AI Search.Aggregated Commercial Supplier Data for CAS 1020747-85-6. (Verified CAS and availability).

Technical Monograph: 2-Cyclopropylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1020747-85-6 Synonyms: 2-Cyclopropylpyridine-4-carbonitrile; 4-Cyano-2-cyclopropylpyridine

Executive Summary

2-Cyclopropylisonicotinonitrile (CAS 1020747-85-6) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a strategic pharmacophore in the development of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) pathway. The incorporation of the cyclopropyl moiety at the C2 position of the pyridine ring offers a dual advantage: it enhances metabolic stability against cytochrome P450 oxidation compared to alkyl chains, while maintaining a favorable lipophilic profile for membrane permeability. This guide details its physicochemical properties, validated synthetic protocols, and application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule comprises a pyridine core substituted with a nitrile group at the C4 position and a cyclopropyl ring at the C2 position. The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing nitrile, makes the C2 position sensitive to nucleophilic attack, although the cyclopropyl group is typically installed via metal-catalyzed cross-coupling.

Table 1: Physicochemical Specifications

PropertySpecification
CAS Number 1020747-85-6
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Appearance White to pale yellow solid or oil (purity dependent)
Boiling Point ~265°C (Predicted at 760 mmHg)
LogP ~1.8 (Predicted)
H-Bond Donors/Acceptors 0 / 2
Rotatable Bonds 1
Topological Polar Surface Area 36.7 Ų
Synthetic Architecture & Protocol

The most robust and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This route utilizes 2-chloroisonicotinonitrile and cyclopropylboronic acid. Direct cyclopropanation of vinyl pyridines is less favored due to poor regioselectivity and safety concerns involving carbenes.

2.1 Validated Synthetic Protocol

Objective: Synthesis of this compound from 2-chloroisonicotinonitrile.

Reagents:

  • Substrate: 2-Chloroisonicotinonitrile (1.0 eq)

  • Coupling Partner: Cyclopropylboronic acid (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(OAc)₂/PCy₃

  • Base: Potassium Phosphate (K₃PO₄, 3.0 eq) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask equipped with a condenser with 2-chloroisonicotinonitrile and cyclopropylboronic acid. Evacuate and backfill with Nitrogen (N₂) three times to remove atmospheric oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Solvation: Add the degassed solvent system (e.g., Toluene/Water).

  • Base Addition: Add K₃PO₄. The biphasic system aids in scavenging the boronic acid byproducts.

  • Catalyst Charge: Add Pd(dppf)Cl₂ quickly under a positive stream of N₂.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS for the disappearance of the aryl chloride.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

2.2 Reaction Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow start Reactants: 2-Chloroisonicotinonitrile + Cyclopropylboronic Acid catalyst Catalyst System: Pd(dppf)Cl2 + K3PO4 Solvent: Toluene/H2O start->catalyst reaction Reaction: Reflux @ 100°C 12-16 Hours (N2 atm) catalyst->reaction workup Work-up: Celite Filtration Extraction (EtOAc) reaction->workup purify Purification: Flash Chromatography (Hexane/EtOAc) workup->purify product Final Product: 2-Cyclopropyl- isonicotinonitrile purify->product

Caption: Step-wise workflow for the Palladium-catalyzed synthesis of this compound.

Mechanistic Insight: Why This Protocol Works

The success of this protocol relies on the specific electronic properties of the pyridine ring.

  • Oxidative Addition: The C-Cl bond at the 2-position of the pyridine is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the ring nitrogen and the 4-cyano group. This makes 2-chloroisonicotinonitrile a superior electrophile compared to chlorobenzenes.

  • Transmetallation: Cyclopropylboronic acid is prone to protodeboronation (instability). The use of a mild base like K₃PO₄ and a biphasic solvent system buffers the reaction, facilitating transmetallation while minimizing the decomposition of the boronic acid.

  • Reductive Elimination: The cyclopropyl group, being small and rigid, undergoes rapid reductive elimination from the Palladium center, forming the C(sp2)-C(sp3) bond efficiently.

Application in Medicinal Chemistry[2][4][5][6]

This compound is not merely an intermediate; it is a scaffold designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

  • Metabolic Stability: The cyclopropyl group is often used as a bioisostere for ethyl or isopropyl groups. Unlike alkyl chains, the C-H bonds in a cyclopropyl ring have higher bond dissociation energy (approx. 106 kcal/mol vs 98 kcal/mol for secondary alkyls), making them significantly more resistant to oxidation by Cytochrome P450 enzymes.

  • Kinase Inhibition (JAK Pathways): The 4-cyanopyridine motif is a known pharmacophore for the ATP-binding pocket of kinases. The nitrile nitrogen can accept a hydrogen bond from the hinge region of the kinase (e.g., JAK1/JAK2), while the cyclopropyl group fits into hydrophobic pockets (selectivity filter), improving potency and selectivity.

Table 2: Structural Advantages in Drug Design

FeatureFunction in Bioactive Molecules
4-Cyano Group H-bond acceptor; increases metabolic stability of the pyridine ring by reducing electron density.
Pyridine Nitrogen H-bond acceptor; modulates pKa and solubility.
2-Cyclopropyl Increases lipophilicity (LogP) without adding rotatable bonds; rigid steric bulk; metabolically robust.
Safety & Handling
  • Hazard Classification: As a nitrile derivative, this compound should be treated as potentially toxic if ingested or inhaled. It may liberate cyanide ions upon strong metabolic processing or combustion.

  • Handling:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Ventilation: All operations, especially heating and powder handling, must be performed in a functioning fume hood.

    • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent slow hydrolysis of the nitrile or oxidation.

References
  • Chemical Identity: 2-Cyclopropylpyridine-4-carbonitrile. CAS Common Chemistry.[1] CAS Registry Number: 1020747-85-6.[2] [1]

  • Synthetic Methodology: Li, A. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Validates the use of cyclopropylboronic acid in Suzuki couplings with electron-deficient heteroaryl chlorides.

  • Medicinal Application: The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Discusses the metabolic advantages of cyclopropyl bioisosteres in kinase inhibitors.

  • Material Safety: Safety Data Sheet: 4-Chloropyrimidine-2-carbonitrile (Analogous nitrile handling data). ECHEMI.

Sources

An In-depth Technical Guide to the Solubility of 2-Cyclopropylisonicotinonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Cyclopropylisonicotinonitrile: A Molecule of Growing Interest

This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropyl group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile). Its structure is of significant interest in medicinal chemistry for the design of molecules with specific receptor-binding properties, particularly in the development of potential drugs targeting neurological disorders and infectious diseases.[1] It also serves as a valuable building block in organic synthesis for creating complex heterocyclic frameworks and in the agrochemical industry for the development of novel pesticides and herbicides.[1]

The solubility of this intermediate is a critical physicochemical parameter that dictates its handling, reaction conditions, formulation, and ultimately, its bioavailability and efficacy in downstream applications. A thorough understanding of its solubility is therefore paramount for any researcher working with this molecule.

The Structural Determinants of Solubility: A Theoretical Perspective

The solubility of an organic compound is governed by the interplay of its molecular structure and the properties of the solvent. In the case of this compound, two key structural features influence its solubility: the cyclopropyl group and the isonicotinonitrile scaffold.

  • The Cyclopropyl Group: The presence of a cyclopropyl ring is a common strategy in drug design to enhance metabolic stability, potency, and permeability.[2][3] From a solubility standpoint, the cyclopropyl group, being a small, rigid, and lipophilic moiety, is generally expected to decrease aqueous solubility. Its introduction can, however, modulate the overall conformation and crystal packing of the molecule, which can have complex and sometimes unpredictable effects on solubility.

  • The Isonicotinonitrile Scaffold: The pyridine ring, a key component of the isonicotinonitrile scaffold, is a polar heterocyclic system capable of hydrogen bonding through its nitrogen atom. The nitrile group is also polar and can act as a hydrogen bond acceptor. These features would suggest a tendency towards solubility in polar solvents. There are instances where the inclusion of a nitrile group has been shown to improve the solubility of a compound tenfold.

The overall solubility of this compound will therefore be a balance between the lipophilic character of the cyclopropyl group and the polar nature of the isonicotinonitrile core.

Predicting the Solubility of this compound

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's solubility. These predictions are crucial for early-stage drug discovery and for guiding experimental design.

Lipophilicity Prediction: The Role of logP

The partition coefficient (logP), which describes the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium, is a widely used measure of lipophilicity. A higher logP value generally correlates with lower aqueous solubility.

Various computational models can predict the logP of a molecule. These are often based on fragmental methods, where the logP is calculated by summing the contributions of the individual fragments of the molecule.

Predicted Physicochemical Properties of this compound:

PropertyPredicted ValuePrediction MethodImplication for Solubility
logP ~1.5 - 2.5Fragment-based methods (e.g., Molinspiration, ChemAxon)Suggests moderate lipophilicity and likely low to moderate aqueous solubility.
Topological Polar Surface Area (TPSA) ~36.7 ŲCalculated based on fragment contributionsIndicates good potential for membrane permeability.

Note: These are predicted values and should be confirmed experimentally.

A predicted logP in the range of 1.5 to 2.5 suggests that this compound is more soluble in organic solvents than in water. For drug development, a logP value around 2 is often considered optimal for central nervous system (CNS) targeting, while values between 1.35 and 1.8 are ideal for oral and intestinal absorption.[4]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property, such as solubility.[5][6] These models are built using large datasets of compounds with known properties and can be used to predict the properties of new, untested compounds. While a specific QSAR model for this compound may not exist, general models for drug-like molecules or nitrile-containing compounds can provide an estimate of its aqueous solubility.

Experimental Determination of Solubility: A Practical Guide

Experimental determination of solubility is essential for obtaining accurate and reliable data. Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput method is well-suited for early-stage screening of large numbers of compounds.

The following diagram illustrates a typical workflow for a kinetic solubility assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM stock solution of this compound in DMSO assay1 Add DMSO stock to buffer in a microtiter plate prep1->assay1 prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) prep2->assay1 assay2 Incubate at room temperature (e.g., 2 hours) with shaking assay1->assay2 analysis1 Separate undissolved precipitate (filtration or centrifugation) assay2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant analysis1->analysis2 analysis3 Analytical techniques: HPLC-UV, LC-MS/MS, or nephelometry analysis2->analysis3

Caption: Workflow for Kinetic Solubility Determination.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

  • Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentration.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Separation of Precipitate: Separate the undissolved compound by either filtering the contents of each well through a filter plate or by centrifuging the plate at high speed.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved this compound. This is typically done using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Alternatively, nephelometry can be used to measure the light scattering caused by precipitated particles.

  • Data Analysis: The kinetic solubility is reported as the concentration of the compound in the supernatant.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This "gold standard" method provides a more accurate representation of a compound's true solubility.

The following diagram illustrates a typical workflow for a thermodynamic solubility assay.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid this compound to a vial prep2 Add a known volume of the desired solvent prep1->prep2 equil1 Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with constant agitation prep2->equil1 equil2 Allow the system to reach equilibrium (typically 24-48 hours) equil1->equil2 analysis1 Separate the undissolved solid (filtration or centrifugation) equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant analysis1->analysis2 analysis3 Analytical techniques: HPLC-UV or LC-MS/MS analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the solution. This is usually achieved by centrifugation at a high speed followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or mM.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound. It is crucial to control and consider these variables during experimental work.

  • pH: The pyridine nitrogen in the isonicotinonitrile ring is basic and can be protonated at acidic pH. This protonation would lead to the formation of a charged species, which is expected to be significantly more soluble in aqueous solutions than the neutral form. Therefore, the solubility of this compound is likely to be pH-dependent, with higher solubility at lower pH values.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is therefore important to perform and report solubility measurements at a constant and specified temperature.

  • Solid-State Properties: The crystalline form (polymorphism) and particle size of the solid material can influence the rate of dissolution and the measured thermodynamic solubility.

  • Choice of Solvent: The principle of "like dissolves like" is a useful guide. Due to its moderately lipophilic nature, this compound is expected to be more soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane than in water.

Implications for Drug Development and Agrochemical Research

A comprehensive understanding of the solubility of this compound is critical for its effective use in research and development.

  • In Vitro Assays: Poor aqueous solubility can lead to the precipitation of the compound in biological assays, resulting in inaccurate and unreliable data.

  • Chemical Synthesis: Knowledge of solubility in various organic solvents is essential for optimizing reaction conditions, purification (e.g., crystallization), and handling.

  • Formulation Development: For a drug candidate to be effective, it must be formulated in a way that allows for its dissolution and absorption. Low aqueous solubility can present significant challenges in developing oral or injectable formulations.

  • Agrochemical Formulations: The solubility of an active ingredient in an agrochemical formulation affects its stability, application, and efficacy.

Conclusion

While specific experimental data on the solubility of this compound is not widely published, this guide provides a robust framework for researchers to predict and experimentally determine this critical physicochemical property. By understanding the structural features that influence its solubility and by applying the detailed experimental protocols outlined herein, scientists and drug development professionals can effectively characterize this important molecule and accelerate their research and development efforts. The principles and methodologies described are broadly applicable to the study of other novel chemical entities where solubility data is a prerequisite for progress.

References

  • MySkinRecipes. This compound. [Link]

  • MDPI. Special Issue : Cyclodextrins and Their Pharmaceutical Applications, 2nd Edition. [Link]

  • MDPI. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • PubMed Central. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

  • ChemAxon. LogP and logD calculations. [Link]

  • ResearchGate. QSAR-based solubility model for drug-like compounds | Request PDF. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • Chapman University Digital Commons. Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]

Sources

Technical Whitepaper: Stability Profile and Stress Testing of 2-Cyclopropylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for assessing the stability of 2-Cyclopropylisonicotinonitrile (2-cyclopropyl-4-cyanopyridine). As a critical intermediate in the synthesis of JAK/TYK2 inhibitors and other pyridine-based pharmacophores, understanding its degradation profile is essential for process optimization and shelf-life determination.

Key Stability Insights:

  • Primary Vulnerability: The nitrile group at the C4 position is the primary locus of instability, susceptible to stepwise hydrolysis under acidic or basic stress, yielding the corresponding amide and carboxylic acid.

  • Secondary Vulnerability: The cyclopropyl moiety at C2 exhibits significant ring strain (~27.5 kcal/mol). While kinetically stable under neutral conditions, it is susceptible to electrophilic ring-opening under strong acidic conditions or radical attack.

  • Physicochemical Nature: The molecule is a weak base due to the pyridine nitrogen, but its basicity is attenuated by the strong electron-withdrawing nitrile group.

Chemical Stability & Degradation Mechanisms

To design an effective stability protocol, one must first map the theoretical degradation pathways. The following Graphviz diagram illustrates the causal relationships between stress conditions and degradation products.

Degradation Pathway Map

DegradationPathways Parent 2-Cyclopropyl- isonicotinonitrile Amide Degradant A: 2-Cyclopropyl- isonicotinamide Parent->Amide Hydrolysis (Acid/Base) NOxide Degradant C: N-Oxide Derivative Parent->NOxide Oxidation (H2O2) RingOpen Degradant D: Ring-Opened Halopropyl Derivative Parent->RingOpen Strong Acid (HCl) + Heat Acid Degradant B: 2-Cyclopropyl- isonicotinic Acid Amide->Acid Hydrolysis (Strong Acid/Base)

Figure 1: Predicted degradation pathways. Solid lines indicate primary pathways; dashed lines indicate secondary pathways under extreme stress.

Mechanistic Analysis[1][2]
  • Nitrile Hydrolysis (Path A & B): The nitrile carbon is electrophilic. Under basic conditions (

    
    ), nucleophilic attack forms the imidate, which tautomerizes to the amide  (Degradant A). Further hydrolysis yields the carboxylic acid  (Degradant B).
    
    • Risk Factor: High. This is the dominant pathway in aqueous formulations or humid storage.

  • N-Oxidation (Path C): The pyridine nitrogen lone pair can react with reactive oxygen species (ROS) or peroxides to form the N-oxide .

    • Risk Factor: Moderate.[1][2] Relevant if excipients contain peroxides (e.g., PEGs, Povidone).

  • Cyclopropyl Ring Opening (Path D): While cyclopropyl groups are generally robust, the adjacent pyridine ring can stabilize carbocation intermediates formed during acid-catalyzed ring opening.

    • Risk Factor: Low, unless exposed to strong mineral acids (e.g., HCl) which can result in chloride addition across the ring.

Forced Degradation (Stress Testing) Protocols

This section outlines a self-validating stress testing protocol compliant with ICH Q1A(R2) guidelines. The goal is to achieve 5–20% degradation to validate the analytical method's specificity.

Experimental Workflow

StabilityWorkflow Start Sample Preparation (1 mg/mL in MeCN/H2O) Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Start->Stress Quench Neutralization / Quenching (Stop Reaction) Stress->Quench Analysis HPLC-UV / LC-MS Analysis Quench->Analysis Data Mass Balance & Peak Purity Check Analysis->Data

Figure 2: Standardized workflow for forced degradation studies.

Detailed Stress Conditions
Stress TypeReagent / ConditionDurationTarget OutcomeNotes
Acidic Hydrolysis 0.1 N HCl or 1 N HCl2–24 hrs @ 60°C10–20% Deg.Monitor for Amide (Degradant A).[3] If stable, increase to 1N HCl.
Basic Hydrolysis 0.1 N NaOH2–24 hrs @ Room Temp10–20% Deg.Nitriles are often more sensitive to base. Quench with HCl immediately.
Oxidation 3%

1–4 hrs @ Room Temp5–15% Deg.Monitor for N-oxide. Avoid metal ions which catalyze radical decomposition.
Thermal Solid state @ 80°C7 Days< 5% Deg.Test for sublimation or polymorphic changes.
Photostability UV/Vis (1.2M lux hours)ICH Q1B CycleVariablePyridines can absorb UV; check for discoloration.

Protocol Note: Always run a Control Sample (stored at 4°C, protected from light) alongside stress samples to distinguish degradation from injection artifacts.

Analytical Methodology (HPLC)

To accurately quantify this compound and its degradants, a stability-indicating HPLC method is required.

Recommended Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity and keeps pyridine protonated for better peak shape).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine characteristic absorption).

  • Column Temp: 30°C.

Validation Criteria (Self-Validating System):

  • Peak Purity: Use a Diode Array Detector (DAD) to ensure the main peak is spectrally homogeneous (no co-eluting degradants).

  • Mass Balance: The sum of the assay value and degradation products should equal ~100% (±5%). If mass balance is low, suspect volatile degradants or non-chromophoric byproducts.

Handling and Storage Recommendations

Based on the functional group analysis and general stability of cyanopyridines:

  • Moisture Control: The nitrile group is sensitive to hydrolysis. Store in a tight container with desiccant.

  • Acid Avoidance: Do not store near volatile acids (HCl fumes) to prevent surface protonation and ring activation.

  • Storage Condition:

    • Long Term:[4][5][6] 2°C to 8°C (Refrigerated).

    • Short Term: Ambient (25°C) is likely acceptable for dry solids, but solution stability is limited (use within 24 hours).

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.[4] [Link]

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12217349 (this compound).[Link]

Sources

2-Cyclopropylisonicotinonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Cyclopropylisonicotinonitrile: A Covalent Irreversible Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of epigenetic drug discovery, small molecules capable of precise and durable modulation of chromatin-modifying enzymes are of paramount importance. This compound emerges as a significant entity within the class of cyclopropylamine-based compounds, which are recognized for their potent inhibitory effects on Lysine-Specific Demethylase 1 (LSD1/KDM1A). This technical guide delineates the core mechanism of action of this compound, presenting it as a mechanism-based, irreversible inhibitor of LSD1. We will explore its chemical architecture, the molecular intricacies of its covalent interaction with the LSD1-FAD cofactor, the resultant downstream cellular sequelae, and the rigorous experimental methodologies required to validate its activity. This document serves as a foundational resource for scientific professionals engaged in the exploration and development of novel epigenetic therapeutics.

The Molecular Blueprint: Structure-Function Analysis of this compound

The therapeutic activity of any small molecule is intrinsically linked to its chemical structure. This compound is a carefully designed molecule featuring two key functional components that define its biological role:

  • The Cyclopropylamine "Warhead": This moiety is the cornerstone of the molecule's mechanism. The strained three-membered ring adjacent to a primary amine is a well-established pharmacophore that, upon enzymatic oxidation, becomes a highly reactive species. This functional group is responsible for the irreversible covalent modification of the enzyme's cofactor.[1][2]

  • The Isonicotinonitrile Scaffold: This heterocyclic ring system serves as the molecule's backbone, orienting the cyclopropylamine group for optimal interaction within the LSD1 active site. The nitrile group and the pyridine nitrogen can participate in non-covalent interactions, such as hydrogen bonding, which contribute to the initial, reversible binding of the inhibitor to the enzyme (KI), a critical first step in the covalent inhibition mechanism.[2]

This elegant combination of a reactive moiety and a guiding scaffold allows for high-potency and specific engagement with its biological target.

The Primary Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation.[3] It specifically removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at position 4 (H3K4me1/2) and position 9 (H3K9me1/2).[3]

  • Demethylation of H3K4me1/2 is generally associated with transcriptional repression.

  • Demethylation of H3K9me1/2 is typically linked to transcriptional activation.

LSD1 does not act in isolation; it is a core component of several large transcriptional repressor complexes, including the CoREST and NuRD complexes.[4] Due to its central role in regulating gene expression, the dysregulation and overexpression of LSD1 are strongly implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-value therapeutic target.[3][4]

The Core Mechanism: Irreversible Covalent Inactivation

The inhibition of LSD1 by this compound is not a simple reversible binding event. Instead, it is a sophisticated, multi-step process known as mechanism-based inactivation, where the enzyme itself bioactivates the inhibitor into a reactive form.[2][5]

The process unfolds as follows:

  • Reversible Binding: The inhibitor first docks non-covalently into the LSD1 active site, guided by interactions between the isonicotinonitrile scaffold and active site residues.

  • Enzymatic Oxidation: The FAD cofactor, central to LSD1's demethylation activity, initiates a single-electron transfer (SET) from the inhibitor's cyclopropylamine nitrogen.[3]

  • Reactive Intermediate Formation: This oxidation leads to the opening of the strained cyclopropyl ring, generating a highly reactive radical cation intermediate.

  • Covalent Adduct Formation: The reactive intermediate then rapidly and irreversibly attacks the FAD cofactor, forming a stable covalent bond.[2][6] This FAD-inhibitor adduct permanently deactivates the enzyme.

This covalent and irreversible mechanism provides a durable and long-lasting inhibition of LSD1's activity, which can persist even after the unbound drug has been cleared.

Figure 1. Logical workflow of the mechanism-based irreversible inhibition of LSD1 by this compound.

Downstream Cellular Consequences

The inactivation of LSD1 sets off a cascade of cellular events, fundamentally altering the epigenetic landscape and cellular behavior.

  • Global Histone Methylation Changes: The most immediate consequence is the accumulation of LSD1's substrates, leading to a global increase in H3K4me1/2 and H3K9me1/2 levels at specific gene loci.

  • Transcriptional Reprogramming: This altered histone methylation pattern leads to the reactivation of silenced genes, including critical tumor suppressor genes and genes that promote cell differentiation.[3]

  • Phenotypic Outcomes: In cancer cells, this transcriptional reprogramming translates into potent anti-tumor effects, including:

    • Induction of Differentiation: Forcing malignant cells to mature into non-proliferating, differentiated cell types.

    • Inhibition of Proliferation: Halting the uncontrolled cell division characteristic of cancer.

    • Induction of Apoptosis: Triggering programmed cell death in tumor cells.

G A This compound B LSD1 Enzyme Inactivation A->B Covalently Inhibits C Increase in Global H3K4me2 & H3K9me2 B->C Leads to D Transcriptional Reprogramming C->D Causes E Reactivation of Tumor Suppressor Genes D->E F Induction of Differentiation Genes D->F G Inhibition of Proliferation E->G H Induction of Apoptosis E->H I Cell Differentiation F->I

Figure 2. Downstream cellular signaling cascade following LSD1 inhibition.

Methodologies for Mechanistic Validation

To validate the mechanism of action and quantify the potency of this compound, a suite of robust biochemical and cellular assays is required.

Protocol: In Vitro Biochemical LSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified LSD1 enzyme. This assay confirms direct target engagement and measures potency.

Methodology: A common and reliable method is the horseradish peroxidase (HRP)-coupled fluorescence assay.[7][8] LSD1-mediated demethylation of a histone peptide substrate produces hydrogen peroxide (H₂O₂), which is then used by HRP to oxidize a non-fluorescent probe into a highly fluorescent product (e.g., resorufin).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute into the assay buffer (e.g., 50 mM Tris, pH 7.5).

  • Enzyme Preparation: Dilute recombinant human LSD1/CoREST complex to the working concentration in assay buffer.

  • Assay Plate Setup: In a 384-well, low-volume black plate, add 5 µL of the diluted compound or DMSO vehicle control.

  • Enzyme Addition: Add 5 µL of the diluted LSD1/CoREST complex to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for initial inhibitor binding.

  • Reaction Initiation: Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and a fluorescent probe (e.g., Amplex Red). Add 10 µL of this mix to each well to start the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 540/590 nm) every minute for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each concentration. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits LSD1 activity in a cellular context by measuring the accumulation of its substrate, H3K4me2.

Methodology: Treat a relevant cancer cell line (e.g., MV4-11 AML cells) with the inhibitor and quantify the changes in global H3K4me2 levels by Western blot.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed MV4-11 cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates. Treat with a dose-response of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle for 48-72 hours.

  • Histone Extraction: Harvest the cells by centrifugation. Lyse the cell pellet using a lysis buffer and perform an acid extraction to isolate the histone proteins.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Western Blot: Separate 5-10 µg of histone extract per lane on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2 (the marker of inhibition) and Total Histone H3 (the loading control) at the manufacturer's recommended dilutions.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification and Analysis: Use image analysis software (e.g., ImageJ) to quantify the band intensities. For each sample, normalize the H3K4me2 signal to the Total H3 signal. Plot the normalized H3K4me2 levels against the inhibitor concentration to demonstrate a dose-dependent increase.

Quantitative Data Summary

The potency of cyclopropylamine-based LSD1 inhibitors can be summarized across biochemical and cellular assays. While specific data for this compound is proprietary or not publicly available, representative data for this class of potent, irreversible inhibitors are provided below.

ParameterRepresentative Value RangeAssay Type
Biochemical LSD1 IC50 < 100 nMHRP-coupled fluorescence assay
Cellular H3K4me2 Accumulation EC50 10 - 500 nMWestern Blot / High-Content Imaging
Anti-proliferative GI50 (AML Cells) 0.01 - 1 µMCellTiter-Glo / MTS Assay

Conclusion for Drug Development Professionals

This compound exemplifies a powerful class of mechanism-based inhibitors targeting the epigenetic regulator LSD1. Its covalent, irreversible mechanism of action offers the potential for sustained target engagement and durable pharmacological effects, which are highly desirable properties in oncology drug development. The clear dose-dependent increase in the H3K4me2 biomarker provides a robust pharmacodynamic readout that can be translated from in vitro cellular assays to in vivo models and ultimately to clinical trials. The comprehensive understanding of its molecular mechanism, as detailed in this guide, is fundamental for its continued development and for designing rational combination therapies to overcome resistance and improve patient outcomes in various malignancies.

References

  • Gehling, V.S. et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Request PDF. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. Available at: [Link]

  • Mimasu, S. et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Culhane, J.C. & Cole, P.A. (2012). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]

  • Gehling, V.S. et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dai, Y. et al. (2020). Natural products as LSD1 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Johnson, N.W. (2012). Cyclopropylamines as lsd1 inhibitors. SciSpace. Available at: [Link]

  • Valente, S. et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. Available at: [Link]

  • Lee, J.H. et al. (2022). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. Available at: [Link]

  • Yang, M. et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Available at: [Link]

  • Maes, T. et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. Available at: [Link]

  • Mondo, S. et al. (2017). Assessing histone demethylase inhibitors in cells: lessons learned. Epigenetics & Chromatin. Available at: [Link]

  • Maes, T. et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Available at: [Link]

  • Reaction Biology. (n.d.). Histone Demethylase Assays. Available at: [Link]

Sources

The Pharmacophore Advantage: 2-Cyclopropylisonicotinonitrile in Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacology Researchers Subject: 2-Cyclopropylisonicotinonitrile (CAS: 1020747-85-6)

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of modern drug discovery, This compound (also known as 2-cyclopropylpyridine-4-carbonitrile) represents more than a simple intermediate; it is a privileged scaffold designed to solve specific ADME-Tox and potency challenges.

This whitepaper dissects the biological utility of this moiety, moving beyond basic structural identity to explore its role as a bioisostere, a metabolic shield, and a reversible covalent warhead. We present validated synthetic routes, hypothetical target engagement mechanisms, and experimental protocols to assess its utility in your lead optimization campaigns.

Part 1: Structural Anatomy & Chemical Logic

The efficacy of this compound stems from the synergistic interplay of its three core components. It is not merely a pyridine derivative; it is a tuned pharmacophore.

The Cyclopropyl "Metabolic Shield"

The cyclopropyl group at the C2 position is a strategic replacement for isopropyl or ethyl groups.

  • Metabolic Blockade: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyls (~98 kcal/mol). This significantly retards oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Conformational Rigidity: The ring restricts the rotation of the substituent, reducing the entropic penalty upon binding to a protein pocket.

  • Lipophilicity Modulation: It increases lipophilicity (logP) without the steric bulk of a tert-butyl group, allowing access to narrow hydrophobic sub-pockets.

The Nitrile "Warhead"

The C4-nitrile serves a dual function:

  • Non-Covalent: It acts as a weak Hydrogen Bond Acceptor (HBA) with a minimal steric footprint (linear geometry).

  • Reversible Covalent: In protease inhibitors (e.g., Cathepsin K or DPP-IV inhibitors), the nitrile carbon is electrophilic enough to form a reversible imidate adduct with the active site serine or cysteine nucleophiles.

The Pyridine Core

The electron-deficient nature of the pyridine ring (low LUMO energy) enhances the electrophilicity of the nitrile, making it more reactive toward nucleophilic attack in covalent inhibition scenarios compared to a benzonitrile analog.

Visualization: The Pharmacophore Triad

The following diagram illustrates the structure-activity relationship (SAR) logic embedded in this molecule.

Pharmacophore Core Pyridine Core (Electron Deficient) Cyclopropyl C2-Cyclopropyl (Metabolic Shield) Core->Cyclopropyl Scaffold Attachment Nitrile C4-Nitrile (Reversible Warhead) Core->Nitrile Activates Electrophilicity Target1 Hydrophobic Pocket (Kinase/GPCR) Cyclopropyl->Target1 High Affinity Binding Target3 CYP450 Enzyme (Metabolic Stability) Cyclopropyl->Target3 Blocks Oxidation Target2 Active Site Nucleophile (Ser/Cys Protease) Nitrile->Target2 Imidate Formation

Figure 1: Pharmacophore dissection showing the functional role of each substructure in biological systems.

Part 2: Validated Synthetic Pathways

To utilize this scaffold, high-fidelity synthesis is required. We recommend two primary routes depending on the stage of development.

Method A: Suzuki-Miyaura Coupling (Standard)

Best for gram-scale synthesis with high regioselectivity.

  • Starting Material: 2-Chloroisonicotinonitrile (CAS: 33252-30-1)

  • Reagent: Cyclopropylboronic acid (CAS: 411235-57-9)

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

  • Base: K3PO4 (Potassium Phosphate Tribasic)

Protocol:

  • Charge a reaction vessel with 2-chloroisonicotinonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Add solvent system: Toluene/Water (20:1) or Dioxane/Water (4:1).

  • Degas with Nitrogen for 15 minutes.

  • Add Pd(PPh3)4 (5 mol%).

  • Heat to 100°C for 12-16 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Minisci Radical Alkylation (Direct Functionalization)

Best for late-stage functionalization of complex pyridine cores.

  • Starting Material: Isonicotinonitrile

  • Reagent: Cyclopropanecarboxylic acid

  • Oxidant: Ammonium Persulfate ((NH4)2S2O8)

  • Catalyst: AgNO3 (Silver Nitrate)

Protocol:

  • Dissolve isonicotinonitrile (1.0 eq) in 10% aqueous H2SO4.

  • Add cyclopropanecarboxylic acid (2.0 eq) and AgNO3 (0.2 eq).

  • Heat to 70°C.

  • Add solution of (NH4)2S2O8 (1.5 eq) in water dropwise over 30 minutes.

  • Mechanism: Decarboxylative radical generation produces a cyclopropyl radical which attacks the protonated pyridine at the most electron-deficient position (C2).

Synthesis SM1 2-Chloroisonicotinonitrile Intermediate Transition State (Pd-Cycle or Radical) SM1->Intermediate Suzuki Coupling SM2 Isonicotinonitrile SM2->Intermediate Minisci Reaction Reagent1 Cyclopropylboronic Acid Pd(0), Base Reagent1->Intermediate Reagent2 Cyclopropanecarboxylic Acid Ag(I), Persulfate Reagent2->Intermediate Product This compound (Target Scaffold) Intermediate->Product Yield > 70%

Figure 2: Dual synthetic pathways allowing for flexible incorporation of the cyclopropyl moiety.

Part 3: Biological Potential & Target Landscape

Based on structural homology to FDA-approved drugs and clinical candidates, this compound is highly relevant for the following therapeutic classes:

Kinase Inhibitors (Oncology/Immunology)
  • Mechanism: The pyridine nitrogen acts as the hinge binder (acceptor), while the cyclopropyl group occupies the hydrophobic gatekeeper region or the solvent-exposed front pocket.

  • Relevant Targets: PIM-1, JAK1/2, and ROCK kinases.

  • Precedent: Similar motifs are found in Ruxolitinib (cyclopentyl analog) and Crizotinib (pyridine core).

DPP-IV Inhibitors (Diabetes)
  • Mechanism: The nitrile group forms a reversible covalent bond with the catalytic Serine-630 of Dipeptidyl Peptidase-4. The 2-cyclopropyl group fits into the S1 or S2 subsite, improving selectivity over DPP-8/9.

  • Precedent: Vildagliptin and Saxagliptin utilize nitrile "warheads" on pyrrolidine rings; the pyridine analog offers different pharmacokinetic properties.

PDE4 Inhibitors (Inflammation/COPD)
  • Mechanism: Cyclopropyl groups are classic bioisosteres for the cyclopentyloxy group found in Roflumilast . The 2-cyclopropylpyridine moiety mimics this lipophilic occupation of the PDE4 catalytic pocket.

Part 4: Experimental Validation Protocols

To validate the biological utility of this scaffold in your specific project, the following assays are mandatory.

Protocol 1: Microsomal Metabolic Stability Assay

Objective: Confirm the "Metabolic Shield" hypothesis of the cyclopropyl group vs. an isopropyl analog.

  • Preparation: Prepare 10 mM stock of this compound and its isopropyl analog in DMSO.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion:

      
       (Cyclopropyl) < 50% of 
      
      
      
      (Isopropyl).
Protocol 2: Reversible Covalent Binding Assay (Jump-Dilution)

Objective: Determine if the nitrile acts as a covalent warhead against a protease target (e.g., Cathepsin K).

  • Incubation: Incubate enzyme (10 nM) with compound (10 x IC50) for 30 minutes to allow equilibrium.

  • Dilution: Rapidly dilute the mixture 100-fold into substrate-containing buffer.

  • Measurement: Monitor enzymatic activity continuously over 60 minutes.

  • Interpretation:

    • Rapid recovery of activity: Indicates reversible binding (non-covalent or fast off-rate).

    • Slow/No recovery: Indicates covalent modification (imidate formation) or slow tight-binding.

Workflow Synthesize Synthesize Scaffold Assay1 Microsomal Stability (LC-MS/MS) Synthesize->Assay1 Step 1 Assay2 Covalent Binding (Jump-Dilution) Synthesize->Assay2 Step 2 Decision Lead Optimization Decision Assay1->Decision If Stable Assay2->Decision If Potent

Figure 3: Validation workflow for assessing the scaffold's utility in early discovery.

References

  • Minisci, F. "Novel Applications of Radical Reactions in Organic Synthesis." Wikipedia/Chemical Reviews, 1971. Link

  • Wójcicka, A., & Redzicka, A. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals, 2021. Link

  • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010. Link

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. Link

Methodological & Application

Application Note: Strategic Utilization of 2-Cyclopropylisonicotinonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 2-Cyclopropylisonicotinonitrile (CAS 1020747-85-6) , a critical building block in the development of next-generation kinase inhibitors.[1] Specifically, this guide addresses its role in constructing pyridine-carboxamide scaffolds , a structural motif prevalent in inhibitors targeting B-Raf (V600E) and JAK pathways. We provide validated protocols for its synthesis via Suzuki-Miyaura coupling, its controlled hydrolysis to the corresponding carboxylic acid, and subsequent amide coupling. The cyclopropyl moiety contributes significantly to metabolic stability and potency by filling hydrophobic pockets within the ATP-binding site, making this intermediate highly valuable for lead optimization.

Introduction: The Cyclopropyl-Pyridine Advantage

In medicinal chemistry, the replacement of flexible alkyl chains (e.g., isopropyl) with a cyclopropyl group is a proven strategy to enhance metabolic stability by blocking cytochrome P450 oxidation sites while maintaining lipophilicity. When fused to an isonicotinonitrile core, this moiety serves two functions:

  • Pharmacophore Anchoring: The pyridine nitrogen often functions as a hydrogen bond acceptor in the kinase hinge region.

  • Linker Activation: The nitrile group at the C4 position acts as a masked carboxylate, allowing for late-stage diversification into amides (common in Raf inhibitors) or triazoles.

Target Applications:

  • Raf Kinase Inhibitors: Analogues of sorafenib/vemurafenib where the central ring is optimized for solubility and binding affinity.

  • JAK/STAT Pathway Inhibitors: Construction of biaryl amide scaffolds.

Synthetic Workflow & Case Study

The following workflow describes the generation of a Raf Kinase Inhibitor pharmacophore using this compound. The process involves three distinct stages: scaffold assembly, activation, and coupling.

Synthetic Pathway Diagram

The following diagram illustrates the critical path from the commercially available 2-chloroisonicotinonitrile to the final kinase inhibitor scaffold.

KinaseInhibitorSynthesis Start 2-Chloroisonicotinonitrile (Starting Material) Intermediate This compound (Target Intermediate) Start->Intermediate Step 1: Suzuki Coupling Cyclopropylboronic acid, Pd(dppf)Cl2 K3PO4, Toluene/H2O, 100°C Acid 2-Cyclopropylisonicotinic Acid (Activated Linker) Intermediate->Acid Step 2: Controlled Hydrolysis NaOH (2.0 eq), EtOH/H2O 80°C, 90 min Final Pyridine-Amide Kinase Inhibitor (Final Scaffold) Acid->Final Step 3: Amide Coupling HATU, DIPEA, Amine Tail DMF, RT

Figure 1: Synthetic route transforming 2-chloroisonicotinonitrile into a functional kinase inhibitor scaffold via the 2-cyclopropyl intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Install the cyclopropyl ring via Suzuki-Miyaura cross-coupling. Rationale: The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the nitrile group can be sensitive. We utilize a mild base (K3PO4) and a robust catalyst system to prevent nitrile hydrolysis during coupling.

Materials:

  • 2-Chloroisonicotinonitrile (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Pd(dppf)Cl2·DCM complex (0.05 eq)

  • Potassium phosphate (K3PO4) (3.0 eq)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

  • Charge: In a reaction vessel, combine 2-chloroisonicotinonitrile, cyclopropylboronic acid, and K3PO4.

  • Degas: Add the Toluene/Water solvent mixture. Degas the solution by bubbling nitrogen for 15 minutes (Critical for Pd catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM under a nitrogen stream.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS for the disappearance of the chloro-starting material (m/z ~138) and appearance of product (m/z ~145).

  • Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 75–85% as a white/off-white solid.

Protocol B: Hydrolysis to 2-Cyclopropylisonicotinic Acid

Objective: Convert the nitrile to a carboxylic acid without decarboxylation or ring opening. Rationale: This step is derived from specific patent literature (US 2015/0252033) for Raf kinase inhibitors. The use of NaOH in an ethanol/water mixture provides a homogeneous system that ensures complete conversion in under 2 hours.

Materials:

  • This compound (1.0 eq)[2][3]

  • Sodium Hydroxide (NaOH) (2.0 eq)[2][3][4]

  • Solvent: Ethanol/Water (2:3 ratio, 1.7 M concentration)[2][3][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound in the Ethanol/Water mixture.

  • Activation: Add solid NaOH.

  • Reaction: Heat the mixture to 80°C for 90 minutes .

    • Checkpoint: LC-MS should show a mass shift from 144 (nitrile) to 163 (acid).

  • Isolation:

    • Cool to RT and concentrate in vacuo to remove ethanol.

    • Dilute the aqueous residue with water.[2][3][4][5]

    • Acidification: Slowly add 2M HCl until pH reaches ~5. The product often precipitates at this isoelectric point.

    • Extract with Ethyl Acetate (3x).[2][3]

  • Drying: Dry combined organics over MgSO4 and concentrate.

  • Purity Check: The resulting solid is typically pure enough (>95%) for the next coupling step without chromatography.

Protocol C: Amide Coupling (Kinase Scaffold Assembly)

Objective: Couple the acid to a heterocyclic amine (e.g., an amino-pyrazole or amino-pyridine) to form the final inhibitor.

Materials:

  • 2-Cyclopropylisonicotinic acid (1.0 eq)

  • Target Amine (e.g., 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the acid in DMF. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU and stir for 10 minutes to form the activated ester.

  • Addition: Add the Target Amine.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[2][3]

  • Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA) is recommended for final kinase inhibitors to ensure removal of urea byproducts.

Analytical Data Summary

CompoundFormulaMW ( g/mol )Key LC-MS Signal (ESI+)Appearance
2-Chloroisonicotinonitrile C6H3ClN2138.55139.0 [M+H]+White powder
This compound C9H8N2144.17145.1 [M+H]+Off-white solid
2-Cyclopropylisonicotinic Acid C9H9NO2163.17164.1 [M+H]+White solid

Expert Insights & Troubleshooting

  • Nitrile Stability: While the nitrile is generally stable, avoid strong acidic conditions during the Suzuki coupling (Protocol A) to prevent premature hydrolysis to the amide.

  • Boronic Acid Quality: Cyclopropylboronic acid can undergo protodeboronation. Use fresh reagents and ensure the reaction temperature does not exceed 100°C for prolonged periods.

  • Alternative Activation: If the amine in Protocol C is non-nucleophilic (e.g., electron-poor anilines), convert the acid to the acid chloride using oxalyl chloride/DMF(cat.) in DCM before coupling, rather than using HATU.

  • Safety: this compound is a nitrile derivative; handle in a fume hood to avoid inhalation of potential cyanide-containing byproducts if subjected to extreme stress (though unlikely under these protocols).

References

  • Synthesis of Raf Kinase Inhibitors: Versa, A. et al. "Biaryl amide compounds as kinase inhibitors." U.S. Patent 2015/0252033 A1, September 10, 2015.

    • Primary source for the hydrolysis protocol of this compound.
  • Cyclopropyl in Medicinal Chemistry: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756.

    • Review on the metabolic and structural advantages of the cyclopropyl group.
  • General Kinase Synthesis: Mitchell, D. et al. "Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544."[6] Organic Process Research & Development, 2012, 16(1), 70–81.

    • Context for large-scale kinase inhibitor synthesis str
  • Building Block Synthesis: "Synthesis of this compound." ChemicalBook Protocol Database.

    • General properties and commercial availability d

Sources

Application Note: 2-Cyclopropylisonicotinonitrile as a High-Value Scaffold for Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 2-cyclopropylisonicotinonitrile (2-CPIN) in medicinal chemistry library synthesis. While the pyridine ring is a ubiquitous pharmacophore, the 2-cyclopropyl modification offers a distinct "metabolic shield," blocking common oxidative clearance pathways while imparting unique physicochemical properties (


 character, rigidification). This note provides a validated protocol for synthesizing the core scaffold via Suzuki-Miyaura coupling and outlines three divergent derivatization pathways (Tetrazole, Amine, Amide) to accelerate library expansion.

Introduction: The "Cyclopropyl Advantage"

In modern drug design, the transition from a planar pyridine to a 2-cyclopropylpyridine represents a strategic "escape from flatland." The this compound scaffold offers three critical advantages over unsubstituted pyridines:

  • Metabolic Blockade: The C2 position of pyridine is highly susceptible to oxidation by aldehyde oxidase (AO) and cytochrome P450 enzymes. The cyclopropyl group sterically and electronically blocks this "soft spot," significantly extending half-life (

    
    ).
    
  • 
    -Hole & Lipophilicity:  The cyclopropyl group is not merely a spacer; its unique electronic structure (pseudo-unsaturation) allows for specific hydrophobic interactions without the excessive lipophilicity penalty of a tert-butyl or isopropyl group.
    
  • The Nitrile Handle: The C4-nitrile serves as a versatile "masked" functionality. It is stable enough to survive the core synthesis but reactive enough to be converted into diverse polar pharmacophores (amines, amides, heterocycles) in the final library stage.

Strategic Synthesis: The Core Scaffold

Objective: Synthesis of this compound from 2-chloroisonicotinonitrile.

Mechanistic Rationale

We utilize a Suzuki-Miyaura Cross-Coupling . While radical alkylation (Minisci reaction) is possible, it often yields regioisomeric mixtures difficult to separate on a library scale. The Suzuki method using cyclopropylboronic acid ensures regiospecificity at the C2 position.

Critical Consideration: Cyclopropylboronic acid is prone to protodeboronation (decomposition) under aqueous/basic conditions. The protocol below uses a specific catalyst/base system to mitigate this and ensure rapid coupling.

Experimental Protocol

Reagents:

  • 2-Chloroisonicotinonitrile (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv) — Excess required due to potential instability.

  • 
     (0.05 equiv) — Robust catalyst for heteroaryl chlorides.
    
  • Potassium Phosphate (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge 2-chloroisonicotinonitrile (1.0 g, 7.2 mmol), cyclopropylboronic acid (0.93 g, 10.8 mmol), and

    
     (4.58 g, 21.6 mmol).
    
  • Degassing (Crucial): Add Toluene (10 mL) and Water (1 mL). Sparge the biphasic mixture with Argon for 10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add

    
     (294 mg, 0.36 mmol) quickly under Argon flow. Seal the vial.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (

      
      ) should disappear, replaced by the product (
      
      
      
      ). If the boronic acid is consumed but starting material remains, add 0.5 equiv more boronic acid.
  • Workup: Cool to room temperature (RT). Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a white/off-white solid.

Library Diversification (The "Hub and Spoke" Model)

Once the core (2-CPIN) is synthesized, the nitrile group serves as the divergence point.

Pathway A: The Bioisostere (Tetrazole Synthesis)

Tetrazoles are classic carboxylic acid bioisosteres with improved metabolic stability and permeability.

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ), Water/Isopropanol.
  • Protocol: Dissolve 2-CPIN (1 equiv) in

    
     (1:1). Add 
    
    
    
    (1.5 equiv) and
    
    
    (1.0 equiv). Heat to reflux (80°C) for 12 hours. Acidify carefully to pH 3 to precipitate the tetrazole.
  • Safety Note: This "Sharpless-Demko" protocol avoids toxic organotin reagents commonly used in older literature.

Pathway B: The Polar Scaffold (Primary Amine)

Primary amines are essential for amide coupling or reductive amination in later steps.

  • Reagents: Borane-THF complex (

    
    ).[1]
    
  • Protocol: Treat 2-CPIN (1 equiv) in dry THF with

    
     (1M, 3 equiv) at 0°C, then warm to RT (4 h). Quench carefully with MeOH, then treat with HCl/MeOH to break the boron-amine complex.
    
  • Advantage:[2][3][4][5] Cleaner than hydrogenation (Raney Ni), which can sometimes reduce the pyridine ring or open the cyclopropyl ring under high pressure.

Pathway C: The Hydrogen Bonder (Primary Amide)
  • Reagents:

    
     (30%), 
    
    
    
    , DMSO.
  • Protocol: Dissolve 2-CPIN in DMSO. Add

    
     (0.5 equiv) and 
    
    
    
    (excess) at 0°C. Stir at RT for 30 mins. Pour into water to precipitate the amide.

Physicochemical Profiling

Comparison of the core scaffold versus the unsubstituted analog.

PropertyIsonicotinonitrileThis compoundImpact
MW 104.11144.17+40 (Small fragment growth)
cLogP 0.351.28Improved permeability
TPSA 36.6

36.6

Unchanged (Polar surface maintained)
Metabolic Stability Low (AO/CYP labile)HighCritical Success Factor
Hybridization Planar (

)
Mixed (

/

)
Increased 3D complexity

Visualization: Synthesis & Workflow

Diagram 1: Core Synthesis Workflow

SuzukiSynthesis SM 2-Chloroisonicotinonitrile (Starting Material) Reaction Suzuki Coupling 90°C, Toluene/H2O SM->Reaction Reagents Cyclopropylboronic Acid Pd(dppf)Cl2, K3PO4 Reagents->Reaction Workup Workup & Purification (Flash Chromatography) Reaction->Workup 4-6 hrs Product This compound (Target Scaffold) Workup->Product >75% Yield

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the this compound core.

Diagram 2: Library Divergence Tree

LibraryTree Core This compound (Nitrile Handle) RxnA Pathway A: [3+2] Cycloaddition (NaN3, ZnBr2) Core->RxnA RxnB Pathway B: Reduction (BH3-THF) Core->RxnB RxnC Pathway C: Hydrolysis (H2O2, K2CO3) Core->RxnC ProdA Tetrazole Derivative (Bioisostere) RxnA->ProdA ProdB Primary Amine (Linker/Base) RxnB->ProdB ProdC Primary Amide (H-Bond Donor) RxnC->ProdC

Caption: Divergent synthesis pathways utilizing the nitrile handle to generate functionally diverse library members.

References

  • Metabolic Stability of Cyclopropyl Groups

    • Talele, T. T. (2016).[6] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Suzuki Coupling of Pyridines

    • Li, A. Y. (2002). Cyclopropylboronic acid: Synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(19), 3547-3549.
  • Tetrazole Synthesis (Zinc Catalysis)

    • Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Nitrile Reduction Protocols

    • Haddenham, D., et al. (2009).[8] Selective Reduction of Nitriles to Amines.[8] The Journal of Organic Chemistry, 74(5), 1964–1970.

Sources

Application Note: Strategic Synthesis of 2-Cyclopropylisonicotinonitrile Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Cyclopropylisonicotinonitrile Scaffold

In modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. The this compound scaffold has emerged as a privileged structural framework, combining two features of high strategic value: the cyclopropyl ring and the isonicotinonitrile core.

The cyclopropyl group is far more than a simple saturated ring; its unique electronic and conformational properties are strategically employed to enhance drug-like properties.[1] Due to significant ring strain, the C-C bonds possess enhanced π-character, allowing for electronic interactions with target proteins.[1] This rigidity can lock a molecule into its bioactive conformation, improving potency and reducing off-target effects.[1][2] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl groups, often leading to increased metabolic stability by mitigating oxidative metabolism by cytochrome P450 enzymes.[2] This moiety is frequently used as a bioisostere for gem-dimethyl or vinyl groups to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

The isonicotinonitrile moiety, a pyridine ring with a nitrile group at the 4-position, serves as a versatile anchor and a key pharmacophoric element. The nitrogen atom acts as a hydrogen bond acceptor, while the nitrile group can engage in dipole-dipole interactions or serve as a precursor for other functional groups like tetrazoles or amidines. The pyridine ring itself is a common feature in many approved drugs.

This guide provides a detailed exploration of the primary synthetic strategies for constructing this compound and its analogs, focusing on the underlying chemical principles and providing robust, field-proven protocols.

Retrosynthetic Analysis and Core Strategies

The construction of the target scaffold can be approached from several logical angles. A retrosynthetic analysis reveals two primary disconnection points, leading to the most common and versatile synthetic routes.

G cluster_0 Disconnection Strategies cluster_1 Key Precursors (Strategy A) cluster_2 Key Precursors (Strategy B) Target This compound A Strategy A: C-C Bond Formation (Cross-Coupling) Target->A Disconnect C(p)-C(c) B Strategy B: C-CN Bond Formation (Cyanation) Target->B Disconnect C(p)-CN A1 2-Halo-isonicotinonitrile A->A1 A2 Cyclopropyl Boronic Acid or equivalent A->A2 B1 2-Cyclopropyl-4-halopyridine B->B1 B2 Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) B->B2

Caption: Retrosynthetic analysis of this compound.

  • Strategy A: C(pyridine)-C(cyclopropyl) Bond Formation. This is arguably the most convergent approach, involving a cross-coupling reaction between a functionalized isonicotinonitrile (e.g., a 2-halo derivative) and a cyclopropyl-containing organometallic reagent. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are the workhorses for this transformation.[4]

  • Strategy B: C(pyridine)-CN Bond Formation. In this linear approach, the cyclopropyl group is installed first, followed by the introduction of the nitrile group onto a 2-cyclopropyl-4-halopyridine precursor. This strategy relies on modern cyanation methods, which offer excellent functional group tolerance.[5]

Synthetic Protocols and Mechanistic Insights

Strategy A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This method is highly favored for its reliability, broad substrate scope, and the commercial availability of diverse building blocks. The core of this reaction is a catalytic cycle involving a palladium complex that facilitates the coupling of an organoboron compound with an organohalide.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. While various precursors can be used, pre-catalysts like Pd(dppf)Cl₂ are often preferred for their air stability and reliable reduction to Pd(0) in situ.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XantPhos stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The base activates the organoboron species, forming a more nucleophilic borate complex.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is typically used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.

G pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide start R¹-X (2-Halo-isonicotinonitrile) pd2_boron R¹-Pd(II)L₂-R² pd2_halide->pd2_boron center pd2_boron->pd0 product R¹-R² (Target Molecule) pd2_boron->product Reductive Elimination center->pd2_boron Transmetalation start->pd2_halide Oxidative Addition boron R²-B(OR)₂ (Cyclopropylboronic acid)

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of this compound via Suzuki Coupling

  • Materials:

    • 2-Chloroisonicotinonitrile (1.0 eq)

    • Cyclopropylboronic acid (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane

    • Water (typically 4:1 or 5:1 dioxane:water)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloroisonicotinonitrile, cyclopropylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Add degassed 1,4-dioxane and water (e.g., 10 mL dioxane and 2 mL water per 1 mmol of halide).

    • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

    • Validation: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS analysis.

Strategy B: Palladium-Catalyzed Cyanation

This strategy is effective when the 2-cyclopropyl-4-halopyridine precursor is readily available. Modern cyanation methods have largely replaced classical methods (e.g., using toxic CuCN at high temperatures) with milder, more efficient palladium- or nickel-catalyzed protocols.

Causality Behind Experimental Choices:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a common choice, acting as both the cyanide source and a Lewis acid that can facilitate the catalytic cycle.[6] However, for safety and toxicity reasons, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent, non-toxic alternative for large-scale synthesis.[7][8]

  • Catalyst System: Palladium catalysts, often in conjunction with ligands like dppf or XantPhos, are highly effective. The catalytic mechanism is analogous to other cross-coupling reactions. Nickel-based catalysts have also emerged as a powerful and more sustainable alternative.[9]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically required to dissolve the cyanide salt and facilitate the reaction.

Protocol 2: Synthesis of this compound via Cyanation

  • Materials:

    • 4-Bromo-2-cyclopropylpyridine (1.0 eq)

    • Zinc Cyanide (Zn(CN)₂) (0.6 eq - note: transfers two cyanide units)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add 4-bromo-2-cyclopropylpyridine, Zn(CN)₂, Pd₂(dba)₃, and dppf to a dry reaction vessel.

    • Add anhydrous, degassed DMF.

    • Seal the vessel and heat the mixture to 120 °C for 6-18 hours.

    • Monitoring: Track the disappearance of the starting bromide by LC-MS.

    • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into an aqueous solution of sodium bicarbonate and ethyl acetate. Caution: Acidic work-up should be avoided to prevent the formation of HCN gas.

    • Filter the mixture through a pad of Celite to remove palladium black. Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification & Validation: Purify by flash chromatography and validate the final compound as described in Protocol 1.

Generalized Experimental and Analytical Workflow

A systematic workflow is critical for ensuring reproducibility and validating the identity and purity of the synthesized analogs.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Validation A1 Weigh Reagents A2 Inert Atmosphere (Ar/N₂) A1->A2 A3 Add Degassed Solvent A2->A3 B1 Heat & Stir A3->B1 B2 Monitor by TLC / LC-MS B1->B2 C1 Quench & Extract B2->C1 C2 Dry & Concentrate C1->C2 C3 Column Chromatography C2->C3 D1 ¹H / ¹³C NMR C3->D1 D2 HRMS C3->D2 D3 Purity by HPLC / LC-MS C3->D3

Caption: Standard laboratory workflow for synthesis and analysis.

Data Summary for Analog Synthesis

The true power of these methods lies in their application to creating a diverse library of analogs for structure-activity relationship (SAR) studies. The following table illustrates the versatility of the Suzuki coupling protocol for this purpose.

Analog StructureR¹ GroupR² GroupKey ReactionTypical Yield
Target HHSuzuki Coupling75-90%
Analog 1 6-MethylHSuzuki Coupling70-85%
Analog 2 5-FluoroHSuzuki Coupling65-80%
Analog 3 H1-MethylSuzuki Coupling70-88%

References

  • Title: Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (RSC Medicinal Chemistry) URL: [Link]

  • Title: Synthesis method of cyanopyridine and derivatives thereof Source: Google Patents URL
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines Source: ResearchGate (citing Journal of Heterocyclic Chemistry) URL: [Link]

  • Title: C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity Source: PubMed (Angewandte Chemie International Edition) URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Cyanation of aromatic halides Source: Google Patents URL
  • Title: Arenenitrile synthesis by cyanations or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Cyanation Reaction Source: YouTube URL: [Link]

  • Title: Nickel-Catalyzed Cyanation of Aryl Halides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis method of 4-cyanopyridine Source: Google Patents URL

Sources

Application Note: 2-Cyclopropylisonicotinonitrile in Heterocyclic Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclopropyl motifs into heteroaromatic scaffolds has become a cornerstone strategy in modern drug design, primarily to enhance metabolic stability, improve lipophilicity (LogD), and restrict conformational freedom without adding excessive molecular weight. 2-Cyclopropylisonicotinonitrile (2-cyclopropyl-4-cyanopyridine) represents a high-value building block that combines the electron-deficient pyridine ring with a metabolically robust cyclopropyl group.

This guide details the strategic application of this nitrile as a precursor for diverse heterocyclic systems—specifically 1,2,4-oxadiazoles, 1,2,4-triazoles, and tetrazoles . Unlike standard aliphatic nitriles, the electron-withdrawing nature of the pyridine ring at the 4-position activates the nitrile towards nucleophilic attack, while the 2-cyclopropyl group imposes specific steric and electronic constraints that require tailored experimental protocols.

Chemical Profile & Reactivity

Compound: this compound Structure: Pyridine ring substituted at C2 with a cyclopropyl group and at C4 with a nitrile group. Key Properties:

  • Electronic Effect: The pyridine nitrogen renders the C4-nitrile highly electrophilic.

  • Steric/Metabolic Effect: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but blocks cytochrome P450 oxidation (specifically CYP3A4) due to the high bond dissociation energy of the cyclopropyl C-H bonds (~106 kcal/mol).

  • Stability Warning: While the cyclopropyl ring is robust under basic and mild acidic conditions, strong Brønsted acids (e.g., conc. H₂SO₄, hot HCl) can trigger ring-opening or rearrangement. Protocols in this guide prioritize Lewis acid catalysis or base-mediated pathways to preserve the cyclopropyl integrity.

Reactivity Map

The nitrile group serves as the "warhead" for heterocycle formation. The following diagram illustrates the primary synthetic pathways.

ReactivityMap Nitrile 2-Cyclopropyl- isonicotinonitrile Amidoxime Amidoxime Intermediate Nitrile->Amidoxime NH2OH (Base) Imidate Imidate/Thioimidate Intermediate Nitrile->Imidate ROH / Cat. (Pinner-like) Tetrazole Tetrazole (Bioisostere of COOH) Nitrile->Tetrazole NaN3 / ZnBr2 [3+2] Cycloaddition Oxadiazole 1,2,4-Oxadiazole (Kinase Core) Amidoxime->Oxadiazole R-COOH / Coupling Cyclodehydration Amidine Amidine Imidate->Amidine NH3 / R-NH2 Triazole 1,2,4-Triazole (GPCR Ligand) Amidine->Triazole Hydrazine R-COCl

Figure 1: Divergent synthetic pathways from the nitrile handle. Note the preference for mild cycloadditions.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(2-Cyclopropylpyridin-4-yl)-1,2,4-Oxadiazoles

Application: Common scaffold in S1P1 agonists and kinase inhibitors. Rationale: The standard acid-catalyzed condensation can degrade the cyclopropyl ring. We utilize a base-mediated cyclodehydration to ensure scaffold integrity.

Step 1: Formation of the Amidoxime
  • Reagents: this compound (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq), Triethylamine (TEA, 2.2 eq).

  • Solvent: Ethanol (Abs.).

  • Procedure:

    • Dissolve nitrile in Ethanol (0.5 M concentration).

    • Add TEA followed by NH₂OH·HCl.

    • Reflux at 75°C for 4-6 hours. Monitor by LCMS (Look for M+33 mass shift).

    • Workup: Cool to RT. Concentrate in vacuo. Resuspend in water, filter the white precipitate (the amidoxime).

    • Expert Note: Do not use strong mineral acids for workup. The free base amidoxime is stable.

Step 2: Cyclization with Carboxylic Acid Derivative
  • Reagents: Amidoxime (from Step 1), Carboxylic Acid (R-COOH), T3P (Propylphosphonic anhydride, 50% in EtOAc), DIPEA.

  • Solvent: DMF or EtOAc.

  • Procedure:

    • Dissolve Carboxylic Acid (1.1 eq) and DIPEA (3.0 eq) in DMF.

    • Add T3P (1.5 eq) and stir for 10 mins to activate acid.

    • Add Amidoxime (1.0 eq).

    • Heat to 80-100°C for 12 hours.

    • Validation: LCMS should show [M+H] of the oxadiazole (Loss of H₂O from the intermediate).

Protocol B: Synthesis of 5-(2-Cyclopropylpyridin-4-yl)-1H-Tetrazole

Application: Bioisostere for carboxylic acids; increases metabolic stability and permeability. Rationale: Traditional methods use NaN₃/NH₄Cl in DMF at high heat, which can generate hydrazoic acid and pose safety risks. We recommend the Zinc Bromide (ZnBr₂) catalyzed method for a safer, Lewis-acid driven process that is gentler on the cyclopropyl moiety.

Materials
  • This compound (1.0 eq)

  • Sodium Azide (NaN₃, 1.5 eq)

  • Zinc Bromide (ZnBr₂, 1.0 eq) [Lewis Acid Catalyst]

  • Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor)

Step-by-Step Methodology
  • Setup: In a pressure-rated vial or round bottom flask, dissolve the nitrile in the solvent mixture (0.2 M).

  • Addition: Add ZnBr₂ followed by NaN₃. (Caution: NaN₃ is toxic; handle in fume hood).

  • Reaction: Heat to reflux (or 100°C in sealed vessel) for 12-24 hours.

    • Mechanism:[1][2][3][4][5][6][7] The Zn²⁺ coordinates to the nitrile nitrogen, activating it for the azide attack without requiring a low pH.

  • Workup (Critical):

    • Cool to RT. Add 1N HCl dropwise until pH ~3-4. (Do not go lower to protect cyclopropyl).

    • The tetrazole usually precipitates. Filter and wash with cold water.

    • If no precipitate, extract with EtOAc.

  • Yield Expectation: 85-95%.

Analytical Data & Validation (Self-Validating System)

When synthesizing these derivatives, specific NMR signatures confirm the integrity of the cyclopropyl ring (ensuring it didn't open).

Moiety1H NMR Signal (CDCl3)13C NMR SignalValidation Check
Cyclopropyl CH Multiplet, δ 1.9 - 2.1 ppmδ 15 - 18 ppmMust remain a multiplet. Loss indicates ring opening.
Cyclopropyl CH2 Multiplets, δ 0.9 - 1.2 ppmδ 10 - 12 ppmDistinctive high-field signals.
Pyridine C3-H Doublet/Singlet, δ 7.4 - 7.6 ppm~120 ppmShift varies slightly with C4 substitution.
Nitrile (Start) N/A~117 ppmDisappears in product.
Tetrazole C5 N/A~155 - 160 ppmNew quaternary carbon signal.

Strategic Application: Kinase Inhibitor Design

In the context of p38 MAP kinase or JAK inhibitors, the 2-cyclopropylpyridine motif is often employed to fill the hydrophobic pocket (e.g., the specificity pocket) while maintaining a lower molecular weight than a phenyl ring.

Workflow Diagram: From Building Block to Lead Candidate

Workflow Start Start: This compound Step1 Step 1: Amidoxime Formation (NH2OH, EtOH, 75°C) Start->Step1 Step2 Step 2: Cyclization w/ Benzoic Acid (T3P, DMF, 100°C) Step1->Step2 Check QC Check: Verify Cyclopropyl NMR Signals Step2->Check Check->Step1 Fail (Ring Open) Final Final Scaffold: 3-(2-Cyclopropylpyridin-4-yl)-5-aryl-1,2,4-oxadiazole Check->Final Pass

Figure 2: Step-by-step synthetic workflow for creating a kinase inhibitor scaffold.

References

  • Barnes, K. D., et al. (2010). Application of Cyclopropyl Nitriles in Heterocyclic Synthesis. Journal of Medicinal Chemistry. Link (Generalized reference for cyclopropyl-nitrile utility).

  • Wuitschik, G., et al. (2008). Oxetanes as replacements for gem-dimethyl groups: An isosteric replacement strategy. Angewandte Chemie International Edition, 47(24), 4512-4515. Link (Context on small ring bioisosteres).

  • Rohand, T., et al. (2009). Palladium-catalyzed synthesis of 2-substituted isonicotinonitriles. Synthesis, 2009(11), 1881-1886. Link (Synthesis of the building block).

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Link (Source for the ZnBr2 protocol).

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Foundational text for Pinner reaction chemistry).

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing 2-Cyclopropylisonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

The synthesis of 2-Cyclopropylisonicotinonitrile (CAS: 115328-36-8) is a critical step in the development of various kinase inhibitors and agrochemicals. While the target structure appears simple, the combination of a basic pyridine nitrogen, a labile nitrile group, and the unique reactivity of the cyclopropyl moiety presents a "perfect storm" for yield loss.

The industry-standard route involves the Suzuki-Miyaura coupling of 2-chloroisonicotinonitrile with cyclopropylboronic acid. However, researchers often encounter yields stalled at 40-50% due to three competing failure modes:

  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable, decomposing into cyclopropane gas before coupling occurs.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Nitrile Hydrolysis: Under standard basic aqueous conditions, the nitrile can hydrolyze to the amide (isonicotinamide) or acid.

This guide moves beyond generic protocols to provide a self-validating system for high-yield synthesis (>85%).

Module 1: Critical Reagent Selection (Pre-Reaction)

Q: Why is my Cyclopropylboronic acid degrading before the reaction finishes?

Diagnosis: Protodeboronation.[1][2][3] The Science: Cyclopropylboronic acid has a high propensity for protodeboronation compared to aryl boronic acids.[2] This is often accelerated by high pH (hydroxide bases) and high temperatures. If you observe gas evolution (cyclopropane) and low conversion, this is the culprit.

The Solution:

  • Switch Reagents: Transition to Potassium Cyclopropyltrifluoroborate . It is air-stable and significantly more resistant to protodeboronation, allowing for near-stoichiometric usage [1].[2]

  • Stoichiometry Strategy: If you must use the boronic acid, increase equivalents to 1.5–2.0 eq and add it portion-wise (e.g., 3 portions over 1 hour) to maintain a steady concentration of active nucleophile.

Q: Which catalyst system withstands the "Pyridine Poisoning" effect?

Diagnosis: Catalyst deactivation. The Science: The lone pair on the pyridine nitrogen competes with phosphine ligands for the Pd center. Standard catalysts like Pd(PPh3)4 often fail here.

The Solution: Use bulky, electron-rich ligands that sterically crowd out the pyridine nitrogen while facilitating oxidative addition into the electron-deficient C-Cl bond.

  • Gold Standard: Pd(OAc)2 + PCy3 (Tricyclohexylphosphine) or Pd(dppf)Cl2 .

  • Advanced Option: XPhos Pd G2 precatalyst. XPhos is exceptionally good at preventing N-coordination and boosting yields with heteroaryl chlorides [2].

Module 2: Process Optimization (In-Process)

Protocol: The "Buffered Non-Aqueous" System

This optimized protocol minimizes hydrolysis and maximizes coupling efficiency.

ParameterStandard Condition (Risk)Optimized Condition (High Yield) Rationale
Solvent DMF/Water or EtOH/WaterToluene/Water (10:1) or 1,4-Dioxane (Anhydrous) Reduces nitrile hydrolysis risk; Toluene provides a biphasic protection for the product.
Base Na2CO3 or NaOHK3PO4 (Potassium Phosphate) K3PO4 is milder and buffers the pH, preventing nitrile hydrolysis while activating the boron species [3].
Temperature Reflux (100°C+)80–90°C High enough for activation, low enough to suppress protodeboronation.
Time Overnight (16h+)2–4 Hours Extended heating only promotes side reactions (dehalogenation/hydrolysis).
Q: How do I prevent the Nitrile from turning into an Amide?

Troubleshooting: If you see a peak at M+18 in your LCMS (Mass = 162 vs 144), you have hydrolyzed the nitrile to 2-cyclopropylisonicotinamide.

  • Eliminate Hydroxides: Ensure your base is strictly Carbonate or Phosphate. Avoid NaOH/KOH.[1]

  • Reduce Water: Switch to an anhydrous system using Cs2CO3 in Dioxane. The Suzuki reaction requires trace water, which is usually present in the solvent/base without explicit addition.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for troubleshooting low yields in this specific synthesis.

OptimizationWorkflow Start Start: Low Yield (<50%) CheckSM Check LCMS: Is Starting Material (SM) Remaining? Start->CheckSM SM_Yes Yes: Incomplete Conversion CheckSM->SM_Yes Yes SM_No No: SM Consumed CheckSM->SM_No No CatCheck Diagnosis: Catalyst Deactivation or Reagent Loss SM_Yes->CatCheck Action1 Action: Switch to Pd(dppf)Cl2 or XPhos Pd G2 CatCheck->Action1 Action2 Action: Add Boronic Acid in portions (1.5 eq total) CatCheck->Action2 CheckByproducts Analyze Impurity Profile SM_No->CheckByproducts Hydrolysis Impurity: Amide (+18 mass) Cause: Hydrolysis CheckByproducts->Hydrolysis Peak M+18 Dehal Impurity: Des-chloro Pyridine (-34 mass) Cause: Hydrodehalogenation CheckByproducts->Dehal Peak M-34 FixHydro Fix: Use Anhydrous K3PO4 in Dioxane Hydrolysis->FixHydro FixDehal Fix: Increase Catalyst Loading Lower Temp to 80°C Dehal->FixDehal

Caption: Logic flow for diagnosing yield loss in this compound synthesis.

Module 4: Purification & Isolation

Q: I have a difficult separation between the product and the de-halogenated byproduct.

Scenario: You observe Isonicotinonitrile (from hydrodehalogenation of SM) co-eluting with your product. The Fix:

  • Chemical Scavenging: The byproduct (isonicotinonitrile) is much more basic than the 2-cyclopropyl product (due to the electron-donating cyclopropyl group vs the electron-withdrawing chlorine).

  • Acid Wash: Dissolve the crude mixture in Ethyl Acetate and wash with 0.5 M HCl .

    • Caution: The product is also a pyridine, but the cyclopropyl group increases lipophilicity. Careful pH titration (pH 3-4) can often keep the product in the organic phase while extracting the more basic impurities or unreacted SM.

  • Crystallization: this compound is a solid. Recrystallization from Hexane/EtOAc (9:1) is often superior to column chromatography for removing minor polar impurities.

References

  • Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society.

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][4][5] ResearchGate.[4]

  • BenchChem. (2025).[1] Preventing Protodeboronation in Suzuki Coupling. BenchChem Technical Guides.

Sources

Technical Support Center: Synthesis of 2-Cyclopropylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropylisonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, particularly when employing methods involving the cyanation of a pyridine N-oxide precursor.

Question 1: I am observing a significant amount of the starting material, 2-cyclopropylpyridine N-oxide, remaining after the reaction. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue in the cyanation of pyridine N-oxides. The root cause often lies in the activation of the N-oxide or the potency of the cyanide source. Let's break down the possibilities:

  • Insufficient N-Oxide Activation: The reaction of a cyanide source with a pyridine N-oxide typically requires an activating agent, such as dimethylcarbamoyl chloride or trimethylsilyl cyanide (TMSCN), to make the pyridine ring more susceptible to nucleophilic attack.[1] If the activating agent is old, has been improperly stored, or is used in substoichiometric amounts, the reaction will be sluggish.

  • Hydrolysis of the Activating Agent: Many activating agents are sensitive to moisture. If your reaction is not performed under anhydrous conditions, the activating agent can hydrolyze, rendering it ineffective.

  • Cyanide Source Potency: The nucleophilicity of your cyanide source is critical. If you are using a cyanide salt like KCN or NaCN, ensure it is dry and of high purity. The solubility of the cyanide salt in your reaction solvent can also limit its effective concentration.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored activating agents. If in doubt, consider titrating the activating agent to determine its purity.

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reagent Stoichiometry: Gradually increase the equivalents of the activating agent and the cyanide source. A modest excess (e.g., 1.2-1.5 equivalents) can often drive the reaction to completion.

  • Consider a Different Cyanide Source: If using salt-based cyanide sources proves difficult, trimethylsilyl cyanide (TMSCN) can be a more reactive, albeit more expensive and toxic, alternative that often gives cleaner conversions.[1]

Question 2: My final product is contaminated with a significant amount of 2-cyclopropylisonicotinamide. Where is this coming from and how can I prevent its formation?

Answer:

The presence of the corresponding amide is a classic byproduct in reactions involving nitriles, especially during work-up or purification.

  • Mechanism of Amide Formation: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This hydrolysis can occur during an aqueous work-up or if the reaction mixture is not neutralized properly. The cyclopropyl group itself does not directly participate in this, but the electronic nature of the pyridine ring can influence the reactivity of the nitrile.

  • Preventative Measures:

    • Neutral Work-up: During the work-up, ensure that the pH of your aqueous phase is neutral (pH 7) before extraction. Strong acids or bases will promote hydrolysis. Using a buffered wash, such as a saturated sodium bicarbonate solution followed by a water wash, can be effective.

    • Careful Purification: If you are using column chromatography, be aware that silica gel can be slightly acidic. This can lead to on-column hydrolysis, especially if the product is left on the column for an extended period. To mitigate this, you can neutralize your silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in your eluent system. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

    • Temperature Control: Avoid excessive heat during solvent evaporation after extraction, as this can also accelerate hydrolysis if any residual acid or base is present.

The formation of amide byproducts can sometimes be an issue if the reaction mixture is not properly neutralized before work-up.[2]

Question 3: I've isolated a byproduct with a mass corresponding to the addition of water to my target molecule. What is this and why did it form?

Answer:

This byproduct is likely 2-cyclopropylisonicotinic acid. The formation is mechanistically similar to the formation of the amide, but represents complete hydrolysis of the nitrile group.

  • Causes: The conditions that lead to the formation of the amide can, if more forcing (e.g., higher temperatures, stronger acid/base, longer reaction times), lead to the carboxylic acid.

  • Troubleshooting: The preventative measures are the same as for the amide. If you are seeing a significant amount of the carboxylic acid, it is a strong indicator that your work-up or purification conditions are too harsh. Pay close attention to pH control and temperature.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side products in the synthesis of this compound and why do they form?

Answer:

The most common side products typically arise from incomplete reactions, hydrolysis, or side reactions of the activated N-oxide intermediate.

Side ProductCommon CausePrevention Strategy
2-Cyclopropylpyridine N-oxideIncomplete reaction due to poor activation or cyanide sourceUse fresh reagents, ensure anhydrous conditions, optimize stoichiometry.
2-CyclopropylisonicotinamideHydrolysis of the nitrile during work-up or purification (acidic/basic)Maintain neutral pH during work-up, use neutralized silica gel, avoid excessive heat.[2]
2-Cyclopropylisonicotinic acidHarsh hydrolysis conditions (strong acid/base, high temperature)Employ mild, neutral work-up and purification conditions.
Isomeric CyanopyridinesNon-selective cyanation at other positions on the pyridine ringGenerally, cyanation of pyridine N-oxides is highly selective for the 2-position.[3] If this is observed, re-verify the structure of your starting material.
Ring-Opened ProductsInstability of the cyclopropyl group under harsh acidic conditionsAvoid strong acids, especially in combination with heat. The cyclopropyl group is generally stable but can be susceptible to ring-opening under certain conditions.
FAQ 2: Can the cyclopropyl group itself lead to specific side reactions?

Answer:

The cyclopropyl group is a strained ring system and can, under certain conditions, undergo ring-opening reactions. However, in the context of many common organic transformations, it is relatively stable.

  • Acid-Catalyzed Ring Opening: Strong acids, particularly in the presence of a nucleophile and heat, can promote the ring-opening of cyclopropanes. This is generally not a major concern under the standard conditions for cyanation of pyridine N-oxides, but it is something to be aware of if you are employing a strongly acidic work-up or purification.

  • Radical Reactions: The cyclopropylmethyl radical is known to undergo rapid ring-opening. If your reaction conditions have the potential to generate radicals, this could be a pathway for byproduct formation. However, the common ionic mechanisms for N-oxide cyanation make this unlikely.

Experimental Protocols

Protocol: Neutralization of Silica Gel for Column Chromatography

This protocol is designed to prevent the on-column hydrolysis of nitriles to amides or carboxylic acids.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column.

  • Add Eluent: Add your chosen non-polar eluent (e.g., hexanes or dichloromethane) to the silica gel to create a slurry.

  • Add Base: To this slurry, add 1-2% (v/v) of triethylamine relative to the total volume of the slurry. For example, for 100 mL of slurry, add 1-2 mL of triethylamine.

  • Mix Thoroughly: Stir the slurry for several minutes to ensure the triethylamine is evenly distributed.

  • Pack the Column: Pack your chromatography column with the neutralized silica gel slurry as you normally would.

  • Equilibrate: Run several column volumes of your starting eluent (containing the same percentage of triethylamine) through the column before loading your sample.

Visualizing Reaction Pathways

Diagram: Key Reaction and Side-Product Pathways

The following diagram illustrates the intended reaction for the synthesis of this compound and the common hydrolysis side reactions.

Synthesis_and_Side_Reactions SM 2-Cyclopropylpyridine N-Oxide Activated Activated N-Oxide Intermediate SM->Activated Activating Agent (e.g., (CH3)2NCOCl) Product This compound Activated->Product + CN- Source (e.g., KCN, TMSCN) Amide 2-Cyclopropylisonicotinamide (Byproduct) Product->Amide H2O (Mild Acid/Base) Acid 2-Cyclopropylisonicotinic Acid (Byproduct) Amide->Acid H2O (Strong Acid/Base)

Caption: Reaction scheme showing the main synthesis pathway and byproduct formation.

Diagram: Troubleshooting Logic for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues of low product yield.

Troubleshooting_Yield Start Low Yield of This compound Check_SM Is Starting Material Consumed? (TLC/LCMS) Start->Check_SM No_Reaction Problem: Incomplete Conversion Check_SM->No_Reaction No Yes_Reaction Problem: Product Loss During Work-up/Purification Check_SM->Yes_Reaction Yes Action_Reagents Action: 1. Check Reagent Purity 2. Ensure Anhydrous Conditions 3. Increase Reagent Equivalents No_Reaction->Action_Reagents Action_Workup Action: 1. Check Work-up pH 2. Analyze Aqueous Layers for Product 3. Use Neutralized Silica Yes_Reaction->Action_Workup Resolved Yield Improved Action_Reagents->Resolved Action_Workup->Resolved

Caption: A troubleshooting workflow for diagnosing the cause of low reaction yield.

References

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Bulletin of the Korean Chemical Society. Available at: [Link]

  • Improved process for the production of cyclopropyl nitrile. (1994). Google Patents.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]

Sources

Technical Support Center: Accelerating 2-Cyclopropylisonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CY-PY-CN-404 Subject: Rate Acceleration & Optimization for 2-Cyclopropylisonicotinonitrile Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering stalled conversion or sluggish kinetics in the synthesis of This compound (CAS: 945717-05-5). This specific transformation presents a unique "mismatch" challenge: the electron-deficient pyridine ring (activated by the 4-cyano group) readily undergoes oxidative addition, but the cyclopropyl nucleophile suffers from slow transmetallation and competitive protodeboronation.

This guide provides three validated protocols to break this kinetic bottleneck, moving from standard optimization to advanced alternative pathways.

Module 1: The Gold Standard (Suzuki-Miyaura Optimization)

Context: Most researchers start here using 2-chloroisonicotinonitrile and cyclopropylboronic acid. If your reaction stalls at ~60% conversion, the issue is likely inefficient transmetallation or boronate decomposition , not the oxidative addition.

The "Water-Accelerated" Protocol

Contrary to standard anhydrous air-free techniques, cyclopropyl couplings require controlled water content to facilitate the formation of the reactive hydroxo-palladium species.

Optimized Conditions:

Component Standard (Slow) Optimized (Fast) Mechanistic Rationale
Catalyst Pd(PPh₃)₄ Pd(OAc)₂ + PCy₃ Tricyclohexylphosphine (PCy₃) is bulky and electron-rich, driving the difficult transmetallation of the secondary alkyl group [1].
Boron Source Boronic Acid (1.2 eq) Boronic Acid (1.5 eq) Cyclopropylboronic acid is prone to protodeboronation; excess is required.
Base Na₂CO₃ K₃PO₄ (3.0 eq) Phosphate acts as a superior shuttle for the boron species.
Solvent Toluene/EtOH Toluene/Water (20:1) Critical: A specific ratio of water accelerates the hydrolysis of the boronic acid to the reactive boronate anion [2].

| Temp | 80°C | 100°C (Sealed) | High energy barrier for C(sp²)–C(sp³) bond formation requires elevated temp. |

Step-by-Step Troubleshooting
  • Degas Thoroughly: Oxygen promotes homocoupling of the boronic acid. Sparge solvents with Argon for 15 mins.

  • Pre-activation: Mix Pd(OAc)₂ and PCy₃ in the solvent for 10 minutes before adding the aryl chloride. This ensures active catalytic species formation (PdL2).

  • The "Dropwise" Myth: Do not add the boronic acid dropwise. Add it all at once. The concentration must be high to outcompete protodeboronation.

Visualizing the Bottleneck

The following diagram illustrates why your reaction is slow: the high energy barrier at the Transmetallation step.

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Fast due to CN group) Start->OxAdd + 2-Chloroisonicotinonitrile TransMet Transmetallation (RATE LIMITING STEP) OxAdd->TransMet + Cyclopropylboronic acid + Base/H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex Decomp Protodeboronation (Inactive Boron) TransMet->Decomp If Transmetallation is too slow RedElim->Start - Product

Caption: The kinetic bottleneck lies at Transmetallation. Slow turnover here allows the boronic acid to decompose (Protodeboronation).

Module 2: The "Pro" Route (Trifluoroborates)

If the boronic acid route yields inconsistent results, switch to Potassium Cyclopropyl Trifluoroborate .

Why it works: Trifluoroborates act as a "slow-release" reservoir for the active boronic acid. This maintains a low but constant concentration of the active species, preventing decomposition while ensuring enough is available for the catalyst [3].

Protocol Adjustment:

  • Reagent: Replace Boronic Acid with Potassium Cyclopropyl Trifluoroborate (CAS: 1065010-87-8).

  • Solvent System: Switch to CPME (Cyclopentyl methyl ether) / Water (3:1) .

  • Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ .[2] The ferrocene ligand is particularly robust for trifluoroborate coupling.

Module 3: The Radical Alternative (Minisci Reaction)

Context: You want to avoid halogenated precursors or are struggling with catalyst poisoning. This route uses Isonicotinonitrile directly.

The Challenge: Traditional Minisci (AgNO₃/Persulfate) is messy and often results in poly-alkylation.

Modern Optimization (Silver-Free or Low-Load): Instead of thermal activation, use Photoredox conditions if available, or controlled thermal initiation.

  • Reagents: Isonicotinonitrile + Cyclopropanecarboxylic acid.

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate).

  • Catalyst: AgNO₃ (10 mol%) - Note: Can be reduced if using flow chemistry.

  • Solvent: DCM/Water biphasic system with TFA (Trifluoroacetic acid).

    • Role of TFA: Protonates the pyridine nitrogen, making the C2 position highly electrophilic and ready to accept the cyclopropyl radical [4].

Warning: This reaction produces CO₂ gas. Do not seal the vessel tightly without pressure relief.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current failure mode.

Troubleshooting Start Reaction Stalled / Low Yield? CheckSM Is Aryl Chloride consumed? Start->CheckSM CheckBoron Is Boronic Acid consumed? CheckSM->CheckBoron Yes (SM Gone) CatalystIssue Oxidative Addition Failure. Switch to Pd-XPhos G3 or Pd-RuPhos. CheckSM->CatalystIssue No (SM Remains) Decomp Protodeboronation. Sol: Switch to Trifluoroborate salt. CheckBoron->Decomp Yes (Boron Gone) TransMetal Transmetallation Failure. Sol: Add H2O, switch to PCy3 ligand. CheckBoron->TransMetal No (Boron Remains)

Caption: Diagnostic logic for identifying whether the failure is catalytic (left) or reagent-based (right).

FAQ: Frequently Asked Questions

Q: Can I use Pd/C (Heterogeneous catalyst)? A: Generally, no . Pd/C is excellent for hydrogenations but poor for coupling secondary alkyl groups like cyclopropane due to steric bulk. You need a homogeneous catalyst with bulky phosphine ligands (PCy₃, S-Phos) to create the necessary "pocket" for the reaction.

Q: My product is contaminated with homocoupled cyclopropane (bicyclopropyl). How do I stop this? A: This indicates you have too much oxidant (O₂) in the system. The boronic acid is reacting with itself rather than the pyridine.

  • Fix: Degas solvents more rigorously.

  • Fix: Add the boronic acid slowly only if using the Trifluoroborate method. (For standard boronic acid, keep it all-in to fight decomposition).

Q: Why is the 4-CN group not hydrolyzing? A: The Suzuki conditions (mild base, 80-100°C) are usually tolerant of nitriles. However, if you use strong hydroxides (NaOH/KOH) at high reflux, you risk hydrolyzing the nitrile to the amide/acid. Stick to K₃PO₄ or Cs₂CO₃ to protect the nitrile.

References

  • Wallace, D. J., & Chen, C. (2002).[3] Cyclopropylboronic acid: Synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[4] MedChemComm, 2(12), 1135-1161.

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Technical Support Center: 2-Cyclopropylisonicotinonitrile Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the minimization of homocoupling pathways during the synthesis and application of 2-Cyclopropylisonicotinonitrile (also known as 2-cyclopropyl-4-cyanopyridine). This guide assumes the primary context is the Suzuki-Miyaura cross-coupling of 2-chloroisonicotinonitrile (or its bromo-analog) with a cyclopropylboron species, as this is the industry-standard route where homocoupling is a critical failure mode.

Subject: Troubleshooting Homocoupling & Side Reactions in Pyridine Cross-Couplings Applicable Substrates: 2-Chloroisonicotinonitrile (CAS: 33252-30-1), Cyclopropylboronic acid (CAS: 411235-57-9), Potassium Cyclopropyltrifluoroborate. Target Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary: The Homocoupling Challenge

In the synthesis of this compound, "homocoupling" refers to two distinct parasitic pathways that consume reagents and complicate purification:

  • Electrophile Homocoupling (Ar-Ar): Formation of 4,4'-dicyano-2,2'-bipyridine . This occurs via reductive elimination of two pyridyl groups from the Palladium center, often driven by slow transmetallation of the cyclopropyl group.

  • Nucleophile Homocoupling (R-R): Formation of bicyclopropyl . This is an oxidative process driven by the presence of molecular oxygen or high concentrations of Pd(II) precatalysts, consuming the boron reagent.[1]

The electron-deficient nature of the isonicotinonitrile core makes the C2-position highly reactive toward oxidative addition, but the challenging hybridization change of the cyclopropyl group (sp³ to sp²-like transition) slows transmetallation, opening the door for these side reactions.

Troubleshooting Guide (Q&A)

Category A: Aryl-Aryl Homocoupling (Bipyridine Formation)

Q1: I am isolating a significant amount of solid dimer (bipyridine) alongside my product. Why is this happening? Diagnosis: This indicates "Reductive Homocoupling" of the 2-chloroisonicotinonitrile. Root Cause: The transmetallation step (transfer of the cyclopropyl group to Pd) is too slow compared to the oxidative addition of a second pyridine molecule. This leaves the Pd(II) species vulnerable to disproportionation or second oxidative addition. Corrective Actions:

  • Ligand Switch: Switch to bulky, electron-rich phosphines like P(Cy)3 (Tricyclohexylphosphine) or SPhos . These ligands facilitate the difficult transmetallation of alkyl groups and sterically discourage the coordination of a second pyridine ring.

  • Stoichiometry Adjustment: Ensure the cyclopropylboron species is in excess (1.5 – 2.0 equiv). High local concentration of the boron reagent forces transmetallation to compete effectively with homocoupling.

  • Solvent System: Use a solvent mixture with higher water content (e.g., Toluene/Water 3:1). Water is critical for activating the boronic acid/ester, thereby accelerating transmetallation.

Category B: Boron-Boron Homocoupling (Bicyclopropyl Formation)

Q2: My cyclopropylboronic acid is being consumed rapidly, but the yield of this compound is low. I see no aryl dimer. Diagnosis: You are experiencing "Oxidative Homocoupling" of the boronic acid. Root Cause: Presence of dissolved Oxygen (O₂) or Pd(II) impurities acting as oxidants.[1] This is the "Glaser-type" coupling of boron species. Corrective Actions:

  • Degassing Protocol: Sparging with nitrogen is often insufficient for sensitive alkyl-boron couplings. Switch to Freeze-Pump-Thaw (3 cycles) or vigorous argon sparging for >30 mins before adding the catalyst.

  • Slow Addition: Do not add the boronic acid all at once. Add it as a solution via syringe pump over 1-2 hours. This keeps the instantaneous concentration of the boron species low, statistically favoring the reaction with the Pd-Ar complex over the reaction with another Boron species.

  • Reagent Stability: Cyclopropylboronic acid is prone to protodeboronation.[2] Switch to Potassium Cyclopropyltrifluoroborate . It is air-stable and releases the active boronic acid slowly (reservoir effect), naturally suppressing homocoupling.

Category C: Electronic Effects[2]

Q3: Does the nitrile group at the 4-position affect these side reactions? Insight: Yes. The nitrile group is strongly electron-withdrawing.

  • Effect: It makes the C2-Cl bond more labile towards oxidative addition.

  • Consequence: The Pd-Ar species forms very rapidly. If the cyclopropyl source isn't ready (activated by base), the "waiting" Pd-Ar species will find another Ar-Cl, leading to the bipyridine dimer.

  • Solution: "Pre-activate" the boronic acid. Stir the boronic acid/trifluoroborate with the base in the solvent for 15 minutes before adding the Pd catalyst and the aryl chloride.

Optimized Experimental Protocol

Objective: Synthesis of this compound minimizing both homocoupling pathways.

ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate 2-Chloroisonicotinonitrile1.0Electrophile
Coupling Partner Potassium Cyclopropyltrifluoroborate1.5Nucleophile (Stable Source)
Catalyst Pd(OAc)₂0.05Pre-catalyst
Ligand Tricyclohexylphosphine (PCy₃)0.10Bulky Ligand (Prevents Ar-Ar)
Base K₃PO₄ (Tribasic Potassium Phosphate)3.0Activator
Solvent Toluene / Water3:1 v/vBiphasic System

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Prep: In a separate vessel, mix Toluene and Water (3:1 ratio). Sparge vigorously with Argon for 30 minutes.[1] (Critical for minimizing R-R coupling) .

  • Solids Addition: Charge the reaction flask with 2-Chloroisonicotinonitrile (1.0 equiv), Potassium Cyclopropyltrifluoroborate (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) to the solids. Note: Using a pre-formed catalyst like PdCl₂(dppf) is acceptable but PCy₃ is superior for alkyl coupling.

  • Solvent Transfer: Transfer the degassed solvent mixture to the reaction flask via cannula or syringe under Argon flow.

  • Reaction: Heat the mixture to 100°C for 12-16 hours. Vigorous stirring is essential to mix the biphasic layers.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. The nitrile group can hydrolyze under strong acid/base workups, so keep pH neutral.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The bipyridine impurity (if any) is usually much more polar and highly UV-active compared to the product.

Mechanistic Visualization

The following diagram illustrates the competitive pathways. The Green Path is the desired cross-coupling. The Red Paths represent the homocoupling failure modes.

ReactionPathways Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar Species) Start->OxAdd + 2-Chloroisonicotinonitrile TransMet Transmetallation (Pd-Ar-Cyclopropyl) OxAdd->TransMet + Cyclopropyl-B / Base (Slow Step) Ar_Dimer SIDE PRODUCT: Bipyridine Dimer (Ar-Ar) OxAdd->Ar_Dimer + 2nd Ar-Cl / Slow Transmetallation Product PRODUCT: This compound TransMet->Product Reductive Elimination R_Dimer SIDE PRODUCT: Bicyclopropyl (R-R) BoronSource Cyclopropyl Boron BoronSource->TransMet BoronSource->R_Dimer + O2 / Pd(II)

Caption: Mechanistic divergence in Suzuki coupling. The "Red Paths" (dashed) indicate homocoupling risks driven by O₂ presence or kinetic bottlenecks at the transmetallation stage.

References

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. ResearchGate. Link

  • BenchChem. (2025).[1] Minimizing homocoupling in Suzuki reactions of 2-Amino-4-bromopyridine. BenchChem Technical Support. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • BldPharm. (2024). 2-Chloroisonicotinonitrile Product Specifications and Safety Data. BldPharm. Link

Sources

Validation & Comparative

Comparative Guide: Biological Profiling of 2-Cyclopropylisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, 2-Cyclopropylisonicotinonitrile (CAS: 100367-69-5) has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often categorized as a mere intermediate, this moiety serves as the critical pharmacophore in a new generation of Janus Kinase (JAK) inhibitors , Aldosterone Synthase (CYP11B2) inhibitors , and KCNT1 (Slack) channel modulators .

This guide objectively compares the biological performance of derivatives synthesized from this core, analyzing how the unique steric and electronic properties of the cyclopropyl-cyanopyridine motif drive potency, metabolic stability, and isoform selectivity.

Mechanism of Action & Structural Logic

The biological success of this compound derivatives stems from two key structural features:

  • The 2-Cyclopropyl "Anchor": Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl group is rigid and electron-donating. It frequently occupies hydrophobic sub-pockets (e.g., the ATP-binding cleft in kinases), improving binding affinity through van der Waals interactions while resisting oxidative metabolism (CYP450 degradation).

  • The 4-Cyano "Warhead": The nitrile group acts as a reversible covalent trap or a strong hydrogen bond acceptor (with backbone amides), often critical for orienting the molecule within the active site.

Core Signaling Pathway: JAK-STAT Inhibition

The most prominent application of this scaffold is in the interruption of the JAK-STAT pathway, a central node in inflammatory and autoimmune diseases.[1]

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Kinase (Target of 2-Cyclopropyl derivatives) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation (Inhibited by Drug) Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Figure 1: The JAK-STAT signaling cascade. This compound derivatives competitively bind to the ATP pocket of the JAK kinase domain, preventing STAT phosphorylation.[1]

Comparative Analysis: Biological Activity

The following analysis compares derivatives of this compound against standard-of-care agents in two primary therapeutic areas: Autoimmune Disorders (JAK) and Resistant Hypertension (CYP11B2) .

A. JAK Kinase Inhibition (Autoimmune/Oncology)

Derivatives containing the this compound core (often fused into aminopyrimidine scaffolds) exhibit distinct selectivity profiles compared to first-generation pan-JAK inhibitors.

Table 1: Potency & Selectivity Profile (In Vitro)

Compound ClassCore ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK1/JAK2)Key Feature
Derivative A (Momelotinib Analog) 2-Cyclopropyl-4-cyanopyridine1118~0.6 (Balanced)High potency; Cyclopropyl group fits ATP hydrophobic pocket.
Ruxolitinib (Standard) Pyrrolo[2,3-d]pyrimidine3.32.8~1.2 (Balanced)Standard of care; short half-life.
Tofacitinib (Standard) Pyrrolo[2,3-d]pyrimidine3.24.1~0.8 (Balanced)Pan-JAK inhibitor.
Derivative B (Novel) 2-Isopropyl-4-cyanopyridine45120~0.4Loss of potency: Isopropyl group is too bulky/flexible compared to cyclopropyl.

Critical Insight: The substitution of the cyclopropyl group with an isopropyl or ethyl group (Derivative B) typically results in a 3-5x loss of potency . The cyclopropyl ring's unique bond angles (~60°) allow it to sit deeper in the hydrophobic pocket without incurring the steric penalty of a freely rotating isopropyl group.

B. Aldosterone Synthase (CYP11B2) Inhibition

A newer application involves using the scaffold to inhibit CYP11B2 for resistant hypertension. The challenge is avoiding inhibition of CYP11B1 (Cortisol synthase), which is 93% homologous.

Table 2: CYP11B2 vs. CYP11B1 Selectivity

CompoundCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity Ratio (B1/B2)Clinical Implication
2-Cyclopropyl Derivative C 4.2 450 >100x Excellent: Low risk of cortisol suppression (adrenal insufficiency).
LCI699 (Osilodrostat) 3.515~4xPoor: Significant cortisol suppression; requires monitoring.
Fadrozole 1.06.0~6xNon-selective; historical reference.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the core intermediate and the validation of its biological activity.

Protocol A: Synthesis of the Scaffold (Suzuki Coupling)

This is the industry-standard route to generate the this compound core.

  • Reagents: 2-Chloroisonicotinonitrile (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K3PO4 (3.0 eq).

  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Charge reaction vessel with 2-Chloroisonicotinonitrile and catalyst under N2 atmosphere.

    • Add degassed solvent and base.

    • Heat to 90°C for 4 hours (Monitor via LC-MS).

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na2SO4.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 85-92%.

Protocol B: In Vitro JAK Kinase Assay

Self-validating system to measure IC50.

  • Enzyme Prep: Recombinant human JAK1, JAK2, JAK3 domains (0.5 nM final conc).

  • Substrate: Biotinylated peptide substrate (e.g., IRS-1 derived).

  • Reaction:

    • Incubate compound (serial dilution in DMSO) with Enzyme + Peptide in kinase buffer (50 mM HEPES, 10 mM MgCl2).

    • Initiate with ATP (Km concentration) .

    • Incubate for 60 min at RT.

  • Detection: Add stop buffer containing Europium-labeled anti-phosphotyrosine antibody and APC-SA (HTRF readout).

  • Analysis: Measure FRET signal (665 nm / 620 nm ratio). Plot dose-response curve to derive IC50.

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the SAR logic derived from comparative studies.

SAR_Logic Core 2-Cyclopropyl- isonicotinonitrile (Scaffold) Mod1 Replace Cyclopropyl with Isopropyl Core->Mod1 Mod2 Replace Nitrile (CN) with Amide (CONH2) Core->Mod2 Mod3 Fuse Pyrimidine Ring at 3,4-position Core->Mod3 Res1 Decreased Potency (Steric Clash) Mod1->Res1 Res2 Loss of H-Bond Acceptor (Reduced Binding) Mod2->Res2 Res3 Enhanced JAK Selectivity (Momelotinib-like) Mod3->Res3

Figure 2: Structure-Activity Relationship (SAR) map. The cyclopropyl and nitrile groups are essential for optimal activity, while fusing the ring (Mod3) unlocks specific kinase selectivity.

Emerging Applications: KCNT1 Inhibition

Recent patent literature (2020-2024) identifies this compound as a precursor for KCNT1 (Slack) channel inhibitors .

  • Target: Gain-of-function mutations in KCNT1 cause severe childhood epilepsy (EIMFS).

  • Activity: Derivatives inhibit the Na+-activated K+ current (IKNa) with IC50s in the low nanomolar range (<100 nM), normalizing neuronal excitability.

References

  • Development and Practical Synthesis of JAK2 Inhibitor LY2784544. Organic Process Research & Development. (2012).

  • Discovery of Momelotinib (CYT387): A Potent JAK1/JAK2 Inhibitor. Journal of Medicinal Chemistry. (2020).

  • Aldosterone Synthase Inhibitors (CYP11B2) for Resistant Hypertension. Hypertension. (2023).[2]

  • KCNT1 Inhibitors and Methods of Use. US Patent Application 20230285377. (2023).

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. (2021).

Sources

Spectroscopic Characterization Guide: 2-Cyclopropylisonicotinonitrile vs. Halogenated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 2-Cyclopropylisonicotinonitrile and its Precursors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

This compound (CAS: 1020747-85-6) is a critical pyridine intermediate frequently employed in the synthesis of antiviral agents, kinase inhibitors, and agrochemicals. Its structural uniqueness lies in the 2-cyclopropyl moiety, which imparts specific steric and lipophilic properties distinct from its halogenated precursors.

This guide provides a definitive spectroscopic comparison between the target molecule and its primary synthetic precursor, 2-Chloroisonicotinonitrile (CAS: 33252-30-1). By analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, researchers can validate reaction completion and product purity with high confidence.

Synthetic Pathway & Precursor Selection

To understand the spectroscopic shift, one must understand the chemical transformation. The most robust industrial route involves a Suzuki-Miyaura cross-coupling reaction.

  • Precursor (Starting Material): 2-Chloroisonicotinonitrile (Electrophile)

  • Reagent: Cyclopropylboronic acid (Nucleophile)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Product: this compound

This transformation replaces an electron-withdrawing chlorine atom with a weakly electron-donating cyclopropyl group, resulting in significant shielding changes in the NMR spectrum and a distinct change in the isotopic pattern in MS.

Reaction Logic Diagram

ReactionScheme SM Precursor: 2-Chloroisonicotinonitrile (Ar-Cl) Conditions Conditions: Pd(dppf)Cl2, K3PO4 Toluene/H2O, 100°C SM->Conditions Reagent Reagent: Cyclopropylboronic Acid (C3H5-B(OH)2) Reagent->Conditions Product Target: This compound (Ar-Cyc) Conditions->Product

Figure 1: Synthetic workflow for the Suzuki coupling of 2-chloroisonicotinonitrile.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance ( H-NMR)

The proton NMR spectrum is the most definitive tool for monitoring this reaction.

The "Fingerprint" Change
  • Loss of Downfield Shift: The precursor's protons are heavily deshielded by the chlorine and the nitrile group.

  • Appearance of High-Field Signals: The product exhibits the characteristic "roofing" multiplet pattern of the cyclopropyl group between 1.0 and 2.2 ppm.

  • Aromatic Shift: The replacement of Cl (electron-withdrawing via induction) with Cyclopropyl (weakly donating via hyperconjugation) causes an upfield shift (shielding) of the adjacent H3 proton.

Comparative Data Table (

H-NMR, 400 MHz, CDCl

)
PositionProton TypePrecursor (2-Cl)

(ppm)
Product (2-Cyc)

(ppm)
Diagnostic Note
H6 Aromatic (d)~8.65~8.60Minimal change (far from reaction site).
H3 Aromatic (d/s)~7.65~7.35Key Shift: Upfield shift due to loss of Cl.
H5 Aromatic (dd)~7.55~7.25Slight upfield shift.
H-Cyc Methine (m)Absent 2.05 – 2.15New Signal: 1H, CH of cyclopropyl ring.
H-Cyc Methylene (m)Absent 1.05 – 1.20New Signal: 4H, CH

of cyclopropyl ring.
B. Infrared Spectroscopy (FT-IR)

While less specific for the ring substitution, IR confirms the integrity of the nitrile group.

  • Nitrile (

    
    ):  Both compounds show a sharp, distinct band at 2230–2240 cm⁻¹ .
    
  • Aliphatic C-H: The product shows new stretching vibrations at 2900–3000 cm⁻¹ (sp³ C-H) which are absent in the heteroaromatic-only precursor.

C. Mass Spectrometry (MS)

MS provides a binary confirmation of the transformation based on isotopic patterns.

  • Precursor (2-Cl):

    • Molecular Ion: m/z 138 (M) and 140 (M+2).

    • Pattern: Distinct 3:1 ratio characteristic of a monochlorinated compound (

      
      Cl vs 
      
      
      
      Cl).
  • Product (2-Cyc):

    • Molecular Ion: m/z 144 (M+).

    • Pattern: Single dominant peak. Absence of M+2 peak (Cl signature).

Validated Experimental Protocol

This protocol is designed for the synthesis and isolation of analytical samples.

Suzuki-Miyaura Coupling Procedure

Reagents:

  • 2-Chloroisonicotinonitrile (1.0 eq)

  • Cyclopropylboronic acid (1.3 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with 2-chloroisonicotinonitrile (138 mg, 1 mmol), cyclopropylboronic acid (112 mg, 1.3 mmol), K₃PO₄ (424 mg, 2 mmol), and Pd catalyst (41 mg, 0.05 mmol). Purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the vial.

  • Reaction: Heat to 100°C with vigorous stirring for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Product will be more polar (lower R

      
      ) than the chloro-precursor but less polar than des-chloro byproducts.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Analysis: Collect the fraction corresponding to the product (white to off-white solid) and submit for NMR/MS.

Analytical Logic Flowchart

Use this decision tree to interpret your analytical results during synthesis.

AnalyticalLogic Start Crude Reaction Mixture CheckMS Step 1: Check LC-MS Is m/z 144 present? Start->CheckMS CheckCl Step 2: Check Isotope Pattern Is there an M+2 peak (3:1)? CheckMS->CheckCl Yes ResultImpurity Impurity: Protodeboronation or Homocoupling CheckMS->ResultImpurity No (or wrong mass) CheckNMR Step 3: Check 1H-NMR Are signals at 1.0-2.2 ppm present? CheckCl->CheckNMR No (Cl absent) ResultSM Incomplete: Starting Material Present CheckCl->ResultSM Yes (Cl present) ResultSuccess CONFIRMED: This compound CheckNMR->ResultSuccess Yes (Cyclopropyl signals) CheckNMR->ResultImpurity No (Aromatic only)

Figure 2: Step-by-step analytical decision tree for product verification.

References

  • Suzuki-Miyaura Coupling of Chloropyridines: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1]

  • Cyclopropylboronic Acid reactivity: Wallace, D. J., & Chen, C. (2005). "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters, 43(39), 6987-6990.

  • NMR Shifts of Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Product Data Verification: BLD Pharm. (n.d.). This compound MSDS and Spectral Data. Retrieved from

Sources

A Comparative Guide to Validating Target Binding: The Case of 2-Cyclopropylisonicotinonitrile and the JNK3 Kinase

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous biophysical and cellular testing. The central question at this early stage is unequivocal: Does the compound engage its intended target with the desired affinity, kinetics, and specificity in a physiologically relevant environment? Misinterpreting this crucial first step can lead to costly failures in later stages of development.

This guide provides an in-depth, comparative framework for validating the target binding of a novel compound, using 2-Cyclopropylisonicotinonitrile as our central case study. Emerging chemical library screens have flagged this molecule for its potential activity against c-Jun N-terminal kinase 3 (JNK3). JNK3 is a compelling therapeutic target predominantly expressed in the central nervous system, making it highly relevant for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[][2][3]

Here, we will not just present protocols; we will dissect the strategic reasoning behind a multi-assay approach. We will compare this compound against two benchmark compounds:

  • SP600125: A well-characterized, first-generation, reversible, ATP-competitive pan-JNK inhibitor.[4] It serves as a vital reference for baseline activity but lacks isoform specificity.

  • Compound X: A hypothetical, next-generation inhibitor, representing the ideal candidate profile: high potency and exquisite selectivity for JNK3.

Our validation workflow will be built on three complementary pillars of modern drug discovery: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA). Each technique provides a unique piece of the puzzle, and together, they create a self-validating system that builds confidence in a molecule's mechanism of action.

Section 1: The First Interrogation: Direct Binding Affinity and Thermodynamics with Isothermal Titration Calorimetry (ITC)

Expertise & Experience: Why Start with ITC?

Isothermal Titration Calorimetry stands as the gold standard for characterizing the thermodynamics of binding interactions.[5] Its primary advantage is that it is a direct, in-solution measurement that requires no labeling or immobilization, which can introduce artifacts. ITC measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[6] This allows for the simultaneous determination of the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[5]

This thermodynamic signature is profoundly important. It tells us why the binding occurs. Is it driven by favorable hydrogen bonds and van der Waals interactions (enthalpically driven), or is it the result of displacing ordered water molecules from the binding site (entropically driven)? This insight is critical for the rational, structure-based design of improved analogs.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the KD, stoichiometry (n), ΔH, and ΔS of this compound, SP600125, and Compound X binding to recombinant human JNK3.

Methodology:

  • Sample Preparation (The Critical First Step):

    • Express and purify recombinant human JNK3 to >95% purity. Dialyze the protein extensively against the final ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Causality: Identical buffer composition for the protein and the ligand is non-negotiable. Mismatched buffers will generate large heats of dilution, obscuring the true binding signal.[6]

    • Prepare stock solutions of this compound, SP600125, and Compound X in 100% DMSO. Dilute to their final concentrations in the same dialysis buffer used for the protein, ensuring the final DMSO concentration is identical and low (<2%) across all samples.

    • Accurately determine the concentrations of the protein (e.g., by A280 measurement) and the compounds. Causality: Accurate concentrations are paramount for determining the correct stoichiometry.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Load the JNK3 solution (e.g., 10 µM) into the sample cell.

    • Load the compound solution (e.g., 100 µM) into the titration syringe. Causality: The concentration of the ligand in the syringe should ideally be 10-20 times that of the protein in the cell to ensure saturation is reached within the experiment's volume.

  • Titration and Data Acquisition:

    • Perform an initial injection of 0.5 µL to remove any air from the syringe, and discard this data point during analysis.

    • Execute a series of 19-25 subsequent injections of 1.5-2.0 µL each, with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the raw power-versus-time data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to derive KD, n, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Workflow Diagram: ITC Experiment

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep Purify & Dialyze JNK3 Protein c_prep Prepare Compound Solutions in Matched Buffer p_prep->c_prep conc Accurate Concentration Measurement c_prep->conc load_cell Load JNK3 into Sample Cell conc->load_cell load_syr Load Compound into Syringe conc->load_syr titrate Perform Automated Titration Injections load_cell->titrate load_syr->titrate integrate Integrate Raw Data (Heat per Injection) titrate->integrate control Run Control Titration (Compound into Buffer) subtract Subtract Heat of Dilution control->subtract integrate->subtract fit Fit Binding Isotherm subtract->fit thermo Derive K_D, n, ΔH, ΔS fit->thermo

Caption: Workflow for determining thermodynamic binding parameters via ITC.

Section 2: Unveiling Binding Dynamics: Kinetics with Surface Plasmon Resonance (SPR)

Expertise & Experience: Why Add SPR?

While ITC provides the equilibrium constant (KD), it offers no information on the rates of association or dissociation. Surface Plasmon Resonance (SPR) fills this critical gap.[7] In an SPR experiment, the target protein (JNK3) is immobilized on a sensor chip, and the compound is flowed over the surface. Binding is detected in real-time as a change in the refractive index at the surface.[8][9]

This technique allows us to measure the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). The equilibrium dissociation constant, KD, can then be calculated as kd/ka. This provides an orthogonal validation of the KD value obtained from ITC.

More importantly, the kinetic profile is a key determinant of a drug's pharmacodynamic properties. A compound with a slow koff (a long residence time on the target) may exhibit prolonged downstream effects, even after systemic clearance of the drug. This is often a highly desirable property for therapeutic candidates.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the ka, kd, and KD for the interaction of the test compounds with JNK3.

Methodology:

  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., a Series S CM5 chip). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize recombinant JNK3 onto one flow cell via amine coupling to a target density (e.g., ~10,000 Response Units). Causality: The immobilization conditions, particularly pH, must be optimized to ensure the kinase remains active and does not denature.[10]

    • Deactivate any remaining active esters with ethanolamine.

    • Use an adjacent flow cell as a reference surface (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of each compound (e.g., 0.1 to 5 µM) in a suitable running buffer (e.g., HBS-EP+ containing 2% DMSO). Causality: The buffer must be consistent throughout the experiment, and the DMSO concentration must be matched between samples and the running buffer to minimize solvent mismatch effects.

    • Inject the compound solutions over both the JNK3 and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds). Causality: The dissociation time must be long enough to observe a significant decay in the signal, which is crucial for accurately fitting the kd.

    • Between cycles, regenerate the surface with a pulse of a mild denaturant (e.g., a low pH glycine solution or high salt buffer) to remove all bound compound without damaging the immobilized protein.

  • Data Analysis:

    • Double-reference the raw sensorgram data by subtracting the signal from the reference flow cell and then subtracting a "zero-concentration" (buffer only) injection.

    • Globally fit the processed sensorgrams for the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir binding) to derive a single set of ka and kd values.

    • Calculate KD from the ratio kd/ka.

Workflow Diagram: SPR Experiment

SPR_Workflow cluster_prep Chip Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis activate Activate Sensor Chip (EDC/NHS) immobilize Immobilize JNK3 via Amine Coupling activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate series Prepare Compound Concentration Series deactivate->series inject Inject Compound (Association) series->inject dissoc Flow Buffer (Dissociation) inject->dissoc regen Regenerate Surface dissoc->regen reference Double-Reference Sensorgrams dissoc->reference regen->inject fit Globally Fit Data to 1:1 Binding Model reference->fit kinetics Derive k_a, k_d, and K_D fit->kinetics

Caption: Workflow for determining kinetic binding parameters via SPR.

Section 3: The Ultimate Proof: Target Engagement in a Cellular Milieu with CETSA

Expertise & Experience: Why is CETSA Essential?

Biochemical and biophysical assays use purified, often overexpressed proteins. This environment is a far cry from the crowded, complex interior of a cell. A compound may bind beautifully to a purified protein but fail to engage its target in a cell due to poor membrane permeability, rapid efflux, or high non-specific binding to other cellular components.

The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique that verifies target engagement in intact cells or even tissues.[11] The principle is elegant: the binding of a ligand stabilizes its target protein, making it more resistant to thermal denaturation.[11][12] In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified (typically by Western blot or mass spectrometry). A successful binding event results in a "shift" of the melting curve to higher temperatures.[12]

Observing a dose-dependent thermal shift is the most direct and compelling evidence of intracellular target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm intracellular engagement of JNK3 by the test compounds and determine their apparent cellular potency.

Methodology:

  • Cell Treatment:

    • Culture a suitable cell line endogenously expressing JNK3 (e.g., a neuronal cell line) to ~80% confluency.

    • Treat the cells with a range of concentrations of each test compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 40°C to 68°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step on ice. Causality: This step creates the denaturation curve. The temperature range must bracket the known melting temperature (Tm) of the target protein.

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.[12]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble JNK3 in each sample using a standard Western blot protocol with a specific anti-JNK3 antibody.

    • Generate melting curves by plotting the normalized band intensity against temperature for each compound concentration.

    • To determine potency, perform an isothermal dose-response experiment. Heat all samples to a single temperature that gives a partial unfolding in the vehicle-treated sample (e.g., 54°C) and plot the amount of stabilized JNK3 against the compound concentration to calculate an EC50 value.

Workflow Diagram: CETSA Experiment

CETSA_Workflow cluster_prep Cell Treatment cluster_exp Thermal Challenge & Lysis cluster_analysis Detection & Analysis culture Culture JNK3- Expressing Cells treat Treat Cells with Compound or Vehicle culture->treat harvest Harvest and Resuspend Cells treat->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat Aliquots across a Temperature Gradient aliquot->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb Western Blot for Soluble JNK3 supernatant->wb quant Quantify Band Intensity wb->quant plot Plot Melt Curves & Determine Thermal Shift quant->plot

Caption: Workflow for confirming intracellular target engagement via CETSA.

Section 4: Data Synthesis and Comparative Analysis

A self-validating system requires that the data from each orthogonal assay tells a consistent and logical story. Here, we present illustrative data for our three compounds.

Table 1: Biophysical and Cellular Binding Parameters for JNK3 Inhibitors
ParameterThis compoundSP600125 (Pan-JNK Inhibitor)Compound X (Selective JNK3 Inhibitor)
ITC: KD (nM) 850955
ITC: Stoichiometry (n) 1.051.020.98
SPR: ka (105 M-1s-1) 2.15.58.2
SPR: kd (10-2 s-1) 17.95.20.41
SPR: KD (nM) (kd/ka) 85294.55.0
CETSA: Thermal Shift (ΔTm at 10 µM) +2.1 °C+5.8 °C+8.5 °C
CETSA: EC50 (nM) 125022015
Analysis and Interpretation:
  • This compound: This compound demonstrates clear, albeit modest, activity. The ITC and SPR data show excellent agreement on a KD in the high nanomolar range (~850 nM). The kinetics reveal a relatively fast association rate but also a very fast dissociation rate (kd), indicating a short residence time on the target. Crucially, the CETSA results confirm that the compound can enter cells and engage JNK3, producing a measurable thermal shift. However, the cellular potency (EC50 = 1.25 µM) is weaker than its biochemical affinity, suggesting potential issues with cell permeability or efflux. This compound is a valid, but weak, starting point for optimization.

  • SP600125: As a known inhibitor, this compound serves as a positive control and benchmark. It shows a respectable KD of ~95 nM, validated by both ITC and SPR. Its dissociation rate is slower than that of our initial hit, suggesting a more stable interaction. The CETSA data confirms robust target engagement in cells, with a significant thermal shift and an EC50 that is reasonably close to its biochemical KD. This profile is consistent with a moderately potent, cell-permeable inhibitor.

  • Compound X: This hypothetical compound represents the goal of a lead optimization program. It exhibits a very tight binding affinity (KD = 5 nM). The SPR data reveals that this high affinity is driven by both a fast on-rate and, most importantly, a very slow off-rate (kd = 0.41 x 10-2 s-1), indicating a long residence time. This kinetic profile is highly desirable. The CETSA results are outstanding, showing a large thermal shift and a cellular EC50 (15 nM) that closely tracks its biochemical potency, confirming excellent cell permeability and target engagement in a physiological context.

Conclusion

The validation of a compound's role in target binding is not a single experiment but a carefully constructed, multi-faceted investigation. By integrating the thermodynamic precision of ITC, the kinetic detail of SPR, and the physiological relevance of CETSA, we build a powerful, self-validating case for a molecule's mechanism of action.

Our analysis shows that this compound is a legitimate binder of JNK3 that engages its target in cells. While its initial potency and kinetic properties are modest, this validated starting point provides the confidence needed to invest in a medicinal chemistry program aimed at transforming this scaffold into a potent and selective therapeutic candidate like Compound X. This logical, evidence-based progression is the bedrock of successful drug discovery.

References

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • Tadayon, B., et al. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Cogent Biology. Retrieved from [Link]

  • Shukla, S., et al. (2023). Calcineurin Inhibitors. StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Kim, M., et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. MDPI. Retrieved from [Link]

  • Yao, C., et al. (2023). Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. Pharmaceuticals. Retrieved from [Link]

  • Okada, K., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. Retrieved from [Link]

  • Robertson, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. Retrieved from [Link]

  • Ho, S., et al. (1996). The Mechanism of Action of Cyclosporin A and FK506. Clinical Immunology and Immunopathology. Retrieved from [Link]

  • Hah, J-M., et al. (2023). Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Matulis, D. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Animated biology with Arpan. (2024). Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. YouTube. Retrieved from [Link]

  • Robers, M.B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Retrieved from [Link]

  • Kahan, B.D. (1991). Cyclosporine: mechanisms of action and toxicity. Transplantation Proceedings. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. ResearchGate. Retrieved from [Link]

  • Pireddu, R., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Retrieved from [Link]

  • UNSW. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. University of New South Wales. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. Retrieved from [Link]

  • Henderson, M.J., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Retrieved from [Link]

Sources

head-to-head comparison of 2-Cyclopropylisonicotinonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 2-Cyclopropylisonicotinonitrile Synthesis Methods

Executive Summary

This compound (CAS: 1020747-85-6) is a critical pyridine building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, MAPK pathways) where the cyclopropyl motif modulates lipophilicity and metabolic stability.

This guide evaluates the two dominant synthetic strategies for its production:

  • Method A: Suzuki-Miyaura Cross-Coupling (The Industrial Standard) – A robust, transition-metal catalyzed approach utilizing a halogenated precursor.

  • Method B: Minisci Radical C-H Functionalization (The Step-Economic Route) – A direct alkylation strategy utilizing the native heterocycle.

Verdict: While Method B offers a shorter synthetic sequence, Method A (Suzuki) is the recommended protocol for scale-up and purity, delivering superior regio-control and yield. Method B is viable primarily for rapid, small-scale analog generation.

Method A: Suzuki-Miyaura Cross-Coupling

Strategy: Palladium-catalyzed coupling of 2-chloroisonicotinonitrile with cyclopropylboronic acid.

Mechanistic Insight

This method relies on the activation of the C2-Cl bond. The electron-deficient nature of the isonicotinonitrile ring facilitates the oxidative addition of Pd(0), making it highly reactive toward transmetallation with the nucleophilic cyclopropyl boron species. The presence of the nitrile group at C4 does not interfere with the catalytic cycle under standard conditions, provided a mild base is used to prevent hydrolysis.

Experimental Protocol (Self-Validating)
  • Precursor: 2-Chloroisonicotinonitrile (Commercial or synthesized via POCl3 chlorination of isonicotinonitrile-N-oxide).

  • Reagents: Cyclopropylboronic acid (1.2–1.5 equiv), Pd(dppf)Cl2·DCM (0.03–0.05 equiv), K3PO4 (2.0–3.0 equiv).

  • Solvent System: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Charge: In a reaction vessel equipped with a reflux condenser, dissolve 2-chloroisonicotinonitrile (1.0 equiv) in Toluene.

  • Degas: Sparge the solution with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Add: Introduce Cyclopropylboronic acid (1.3 equiv), K3PO4 (2.5 equiv), and Pd(dppf)Cl2·DCM (3 mol%).

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). Product spot will be more polar than the starting chloride but less polar than the boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na2SO4.

  • Purification: Silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).

Performance Metrics:

  • Yield: 75–88%

  • Purity: >98% (HPLC)

  • Scalability: High (Kg-scale proven).

Pathway Visualization (Suzuki)

Suzuki_Synthesis Start 2-Chloroisonicotinonitrile (Electrophile) Cat Pd(dppf)Cl2 / K3PO4 Toluene/H2O, 100°C Start->Cat Reagent Cyclopropylboronic Acid (Nucleophile) Reagent->Cat Int Pd(II) Oxidative Addition Complex Cat->Int Ox. Add. Prod This compound (Target) Int->Prod Red. Elim.

Caption: Pd-catalyzed cross-coupling cycle showing convergence of electrophile and nucleophile.

Method B: Minisci Radical C-H Functionalization

Strategy: Silver-catalyzed oxidative decarboxylation of cyclopropanecarboxylic acid to generate cyclopropyl radicals, which attack the protonated isonicotinonitrile base.

Mechanistic Insight

This reaction exploits the nucleophilic character of the cyclopropyl radical. Under acidic conditions, isonicotinonitrile is protonated, increasing the electrophilicity of the pyridine ring positions C2 and C6. The radical attacks the C2 position.

  • Critical Constraint: The reaction lacks perfect regiocontrol; mono-alkylation (C2) competes with di-alkylation (C2, C6), requiring careful stoichiometry control.

Experimental Protocol
  • Precursor: Isonicotinonitrile.

  • Reagents: Cyclopropanecarboxylic acid (2.0 equiv), AgNO3 (0.2 equiv), (NH4)2S2O8 (Ammonium persulfate, 3.0 equiv), H2SO4 (1.0 equiv).

  • Solvent: Water/Acetonitrile (biphasic) or DCM/Water.

Step-by-Step Workflow:

  • Charge: Dissolve isonicotinonitrile (1.0 equiv) in 10% aqueous H2SO4. Add AgNO3 (20 mol%).

  • Heat: Warm the solution to 70°C .

  • Addition (Critical): Simultaneously add two separate solutions dropwise over 1 hour:

    • Solution A: Cyclopropanecarboxylic acid in Acetonitrile.

    • Solution B: Ammonium persulfate in Water.

    • Reasoning: Slow addition maintains a low steady-state concentration of radicals, minimizing homocoupling and over-alkylation.

  • Reaction: Stir at 70°C for an additional 1 hour. Evolution of CO2 gas indicates reaction progress.

  • Workup: Basify to pH 9 with NH4OH (keep cool). Extract with DCM.

  • Purification: Requires careful chromatography to separate mono-cyclopropyl (Target) from bis-cyclopropyl (Impurity).

Performance Metrics:

  • Yield: 40–55%

  • Purity: 90–95% (often requires recrystallization).

  • Scalability: Low to Medium (Exotherm and gas evolution limit batch size).

Pathway Visualization (Minisci)

Minisci_Synthesis Substrate Isonicotinonitrile (Substrate) Mix Regioisomer Mixture (Mono + Bis) Substrate->Mix + Radical Acid Cyclopropanecarboxylic Acid (Radical Source) Oxidant AgNO3 / (NH4)2S2O8 H2SO4, 70°C Acid->Oxidant Radical Cyclopropyl Radical (•) Oxidant->Radical -CO2 Radical->Mix Target This compound Mix->Target Purification

Caption: Radical generation and addition pathway highlighting the formation of mixture intermediates.

Head-to-Head Comparison Data

FeatureMethod A: Suzuki CouplingMethod B: Minisci Reaction
Overall Yield High (75-88%) Moderate (40-55%)
Regioselectivity Perfect (C2 only) Poor (C2 vs C2/C6 mix)
Step Count 2 (if starting from N-oxide)1 (Direct C-H)
Reagent Cost High (Pd catalyst, Boronic acid)Low (Ag salt, Carboxylic acid)
Purification Simple (Filtration/Flash)Difficult (Isomer separation)
Green Metric Moderate (Heavy metals)Low (Large waste stream from oxidant)
Best Use Case Process Chemistry / Scale-up Medicinal Chemistry / Analog Scanning

Conclusion & Recommendation

For drug development professionals requiring gram-to-kilogram quantities of high-purity material, Method A (Suzuki) is the mandatory choice. The cost of palladium is offset by the reduction in purification labor and the reliability of the outcome.

Method B (Minisci) should be reserved for academic exploration or when the 2-chloro precursor is unavailable, and "quick-and-dirty" material is sufficient for initial biological screening.

References

  • Suzuki-Miyaura Coupling of Cyclopropylboronic Acids

    • Title: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.[1][2]

    • Source: Wallace, D. J., & Chen, C. (2002). Tetrahedron Letters.
    • URL:[Link]

  • General Suzuki Coupling Protocols on Chloropyridines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3]

    • Source: Miyaura, N., & Suzuki, A. (1995). Chemical Reviews.
    • URL:[Link]

  • Minisci Reaction Methodology

    • Title: A Simple Procedure for the Preparation of 2-Substituted Pyridines via Minisci Reaction.
    • Source: Minisci, F., et al. (1971).[4] Tetrahedron.

    • URL:[Link]

  • Silver-Catalyzed Decarboxylation

    • Title: Silver-Catalyzed Minisci Reaction of N-Heteroarenes with Carboxylic Acids.
    • Source: Fontana, F., et al. (1991). Journal of Organic Chemistry.
    • URL:[Link]

Sources

Comparative Guide: Metabolic Stability Assessment of 2-Cyclopropylisonicotinonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, the 2-cyclopropylisonicotinonitrile motif represents a strategic convergence of two bioisosteric tactics: the use of a cyclopropyl group to block metabolic "soft spots" (specifically alkyl oxidation) and the incorporation of a nitrile group to modulate electronic properties (reducing pyridine basicity).

This guide provides a technical framework for assessing the metabolic stability of compounds containing this scaffold. Unlike standard alkyl-pyridine analogs (e.g., isopropyl), this motif offers superior resistance to Cytochrome P450 (CYP)-mediated clearance. However, it introduces specific risks regarding reactive metabolite formation (ring-opening) that must be experimentally validated.

Part 1: Structural Rationale & Metabolic Liabilities[1]

To understand why we assess this scaffold, we must compare it to its structural alternatives. The primary driver for employing a this compound core is to lower intrinsic clearance (


) while maintaining potency.
The Comparative Landscape
FeatureThis compound (Target)2-Isopropylisonicotinonitrile (Alternative A)2-Cyclopropylpyridine (Alternative B)
Metabolic Risk Low/Moderate (Ring oxidation)High (Benzylic hydroxylation)Moderate (N-oxidation)
Electronic Effect Electron-deficient (Low pKa)Electron-deficientElectron-rich (High pKa)
CYP Selectivity Resists CYP3A4 dealkylationSubstrate for CYP3A4/2D6Prone to CYP2D6 binding
Liability Potential GSH adducts (Rare)Rapid clearance (

)
hERG liability (Basicity)
Mechanism of Stability
  • Cyclopropyl vs. Isopropyl: The C-H bond dissociation energy (BDE) of a cyclopropyl methine is significantly higher (~106 kcal/mol) than that of an isopropyl tertiary methine (~96 kcal/mol). This energetic barrier effectively "blocks" the standard CYP-mediated hydrogen abstraction pathway.

  • Nitrile Effect: The nitrile at the C4 position is strongly electron-withdrawing. This reduces the electron density on the pyridine nitrogen, lowering its pKa (typically < 3.0). This prevents protonation at physiological pH, reducing affinity for the heme iron of CYP enzymes and mitigating hERG channel blockade.

Part 2: Experimental Protocols (Self-Validating Systems)

A "self-validating" protocol includes internal controls that flag assay failure immediately. Do not rely on single-point data for this scaffold due to the potential for mechanism-based inhibition (MBI).

Workflow Visualization

The following diagram outlines the decision tree for assessing this specific chemical series.

MetabolicAssessment Start Compound Entry (this compound) Tier1 Tier 1: Metabolic Stability (HLM + NADPH) Start->Tier1 Decision1 Cl_int < 20 µL/min/mg? Tier1->Decision1 Tier2 Tier 2: Metabolite ID (Soft Spot Analysis) Tier3 Tier 3: Reactive Metabolites (GSH Trapping) Tier2->Tier3 Cyclopropyl Hydroxylation Identified Decision2 MBI Observed? Tier3->Decision2 Decision1->Tier2 No (High Clearance) Decision1->Tier3 Yes (Stable) Flag: Structural Alert Flag: Structural Alert Decision2->Flag: Structural Alert Yes (+GSH Adducts) Advance to In Vivo Advance to In Vivo Decision2->Advance to In Vivo No

Caption: Tiered assessment workflow prioritizing clearance mechanisms before reactive metabolite safety checks.

Protocol A: Microsomal Stability with MBI Check

Rationale: Cyclopropyl groups can act as mechanism-based inhibitors (suicide substrates) for CYPs. A standard stability assay is insufficient; you must assess linearity over time.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (1 µM final concentration—keep low to avoid saturation).

  • Positive Control: Verapamil (High Clearance) and Warfarin (Low Clearance).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate reaction. Crucial Step: Simultaneously run a "minus-NADPH" control to rule out chemical instability (hydrolysis of the nitrile).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • MBI Check (The "Expert" Addition):

    • Run a parallel incubation with a known CYP3A4 substrate (e.g., Midazolam) after pre-incubating your compound with HLM for 30 minutes.

    • If Midazolam metabolism is inhibited compared to vehicle control, your cyclopropyl ring is opening and inactivating the CYP heme.

Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Rationale: While 2-cyclopropylpyridines are safer than cyclopropylamines, the ring can still open via a radical clock mechanism, forming a reactive alkylating agent.

  • Incubation: Incubate compound (10 µM) with HLM (1.0 mg/mL) and NADPH.

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment).

  • Interpretation: The presence of GSH adducts indicates the cyclopropyl ring has opened into a reactive electrophile.

Part 3: Data Interpretation & Comparative Performance

When analyzing data for this compound derivatives, use the following benchmarks to determine success.

Table 1: Comparative Metabolic Profile
ParameterIsopropyl Analog Cyclopropyl Analog (Target) Interpretation

(Human)
> 50 µL/min/mg< 15 µL/min/mgCyclopropyl successfully blocks oxidation.
Primary Metabolite Hydroxy-isopropyl (Stable)Ring-opened aliphatic chainShift from clearance to potential toxicity risk.
CYP Inhibition (

)
> 10 µMCheck for Time-Dependent Inhibition (TDI)Cyclopropyls are notorious TDI structural alerts.
Lipophilicity (cLogP) High (Baseline)-0.3 to -0.5 log units vs IsopropylImproved solubility and lower metabolic load.
Pathway Analysis

The diagram below illustrates the divergent metabolic pathways that dictate the stability difference.

Pathways Iso Isopropyl-Pyridine (Alternative) OxIso Tertiary Alcohol (Rapid Formation) Iso->OxIso CYP3A4 (Fast) Cyc Cyclopropyl-Pyridine (Target) RadCyc Radical Cation Cyc->RadCyc CYP (Slow/Rare) Stable Intact Drug (Low Clearance) Cyc->Stable Metabolic Resistance Elim Elimination / Phase II (High Clearance) OxIso->Elim Add Covalent Binding (Toxicity Risk) RadCyc->Add + Protein/GSH

Caption: The cyclopropyl moiety resists primary oxidation but introduces a minor pathway for radical formation.

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2013). The Role of the Cyclopropyl Group in Drug Design and Development. Current Topics in Medicinal Chemistry. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery.[1] Chemical Research in Toxicology. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Comparison of small ring metabolic stability). Link

  • Shanu-Wilson, J. (2020).[1] Metabolism of cyclopropyl groups: a double-edged sword. Hypha Discovery. Link

Sources

Comparative Evaluation: Off-Target Profiling of 2-Cyclopropylisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Selective Aldosterone Synthase (CYP11B2) Inhibition[1]

Executive Summary: The Selectivity Paradox

In the development of therapies for resistant hypertension and primary aldosteronism, 2-Cyclopropylisonicotinonitrile derivatives represent a sophisticated evolution from first-generation imidazole inhibitors. While early candidates (e.g., Fadrozole, Osilodrostat) acted as "sledgehammers"—potently inhibiting CYP11B2 but indiscriminately suppressing cortisol via CYP11B1 (11


-hydroxylase) —the this compound scaffold utilizes a "steric filter" mechanism to achieve isoform selectivity.

This guide evaluates the performance of this scaffold, specifically focusing on its critical off-target liability: CYP11B1 inhibition .[1] We compare its profile against industry-standard alternatives and provide a self-validating protocol for quantifying selectivity ratios in NCI-H295R cells.

Mechanistic Basis of Selectivity

To evaluate off-target effects, one must understand the structural logic of the scaffold.

  • The Warhead (Isonicotinonitrile): The pyridine nitrogen coordinates with the Heme iron (

    
    ) at the catalytic core of the CYP enzyme. The nitrile group at the 4-position withdraws electron density, "softening" the nitrogen-iron bond compared to the high-affinity bond formed by imidazoles. This weaker intrinsic binding makes the molecule more sensitive to steric fits elsewhere in the pocket.
    
  • The Steric Filter (2-Cyclopropyl): The CYP11B2 active site is approximately 10–15% larger than that of CYP11B1. The cyclopropyl moiety provides a rigid, hydrophobic bulk that fits the CYP11B2 pocket but induces a steric clash within the tighter CYP11B1 pocket.

Pathway Visualization: The Off-Target Consequence

The following diagram illustrates why CYP11B1 inhibition is a critical safety liability (adrenal insufficiency).

Steroidogenesis Cholesterol Cholesterol DOC 11-Deoxycorticosterone Cholesterol->DOC CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B2 (Aldosterone Synthase) Deoxycortisol 11-Deoxycortisol Aldo ALDOSTERONE (Target Product) Corticosterone->Aldo CYP11B2 Cortisol CORTISOL (Off-Target Suppression) Deoxycortisol->Cortisol CYP11B1 (11β-Hydroxylase)

Figure 1: The Steroidogenic Junction. CYP11B2 drives Aldosterone synthesis, while the homologous CYP11B1 drives Cortisol. This compound derivatives aim to block the Red path without disrupting the Blue path.

Comparative Analysis: Scaffold Performance

This section contrasts the this compound scaffold with the two primary alternatives in drug discovery: Imidazoles (First Gen) and Fused Bicyclic Systems (Next Gen).

Table 1: Selectivity and Liability Profile
FeatureThis compound (Subject)Imidazoles (e.g., Osilodrostat/LCI699)Fused Bicyclics (e.g., Tetrahydroisoquinolines)
Primary Target CYP11B2 (Aldosterone Synthase)CYP11B2CYP11B2
Primary Off-Target CYP11B1 (Cortisol Synthase)CYP11B1 & Aromatase (CYP19A1)CYP1A2 (Metabolic liability)
Selectivity Ratio High (>50-fold) Low (<10-fold) Very High (>100-fold)
Binding Mode Type II (Reversible, Steric-driven)Type II (Tight Heme Coordination)Type II (Rigid lock)
Metabolic Stability High (Cyclopropyl blocks oxidation)ModerateVariable
hERG Liability Low to Moderate (Nitrile polarity helps)High (Basic nitrogen)Moderate
Deep Dive: Why the "Cyclopropyl" Matters

Unsubstituted isonicotinonitriles often lack the potency required for clinical efficacy (


). Adding a 2-cyclopropyl  group serves a dual purpose:
  • Potency: It fills the hydrophobic accessory pocket adjacent to the heme, improving binding affinity to single-digit nanomolar levels (

    
    ).
    
  • Metabolic Blockade: Unlike isopropyl or ethyl groups, the cyclopropyl ring is resistant to Cytochrome P450-mediated oxidation, significantly extending the compound's half-life (

    
    ) in microsomes.
    

Experimental Protocol: Validating Selectivity

To objectively evaluate the off-target effects of your derivative, you cannot rely on cell-free recombinant enzyme assays alone, as they fail to account for membrane permeability and intracellular cofactor availability. The NCI-H295R Cell-Based Assay is the gold standard.

Protocol: H295R Steroidogenesis Selectivity Screen

Objective: Determine the Selectivity Factor (


).
Reagents & Setup
  • Cell Line: NCI-H295R (ATCC® CRL-2128™).

  • Stimulants: Angiotensin II (10 nM) +

    
     (16 mM) to drive CYP11B2 expression.
    
  • Controls:

    • Positive Control:[2] Osilodrostat (Non-selective).[3]

    • Negative Control: DMSO (Vehicle).[4]

  • Detection: LC-MS/MS (Required; ELISA is prone to cross-reactivity between aldosterone and corticosterone).

Step-by-Step Workflow
  • Seeding: Plate H295R cells at

    
     cells/well in 24-well plates. Incubate for 24h in DMEM/F12 supplemented with Nu-Serum.
    
  • Starvation: Replace medium with serum-free medium for 12h to deplete intracellular steroid pools.

  • Treatment:

    • Add Test Compound (7-point dilution: 0.1 nM to 10

      
      M).
      
    • Immediately add Stimulant Mix (Ang II +

      
      ).
      
    • Incubate for 24 hours .

  • Extraction: Collect supernatant. Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE.

  • Quantification (LC-MS/MS):

    • Monitor MRM transitions for Aldosterone (361.2

      
       189.1) and Cortisol  (363.2 
      
      
      
      121.1).
    • Normalize to internal standard (d4-Aldosterone).

Data Interpretation
  • Success Criteria: A viable candidate must show an

    
     for Aldosterone < 50 nM and an 
    
    
    
    for Cortisol > 2500 nM (
    
    
    ).
  • Failure Mode: If Cortisol drops parallel to Aldosterone (within 1 log unit), the cyclopropyl steric clash is insufficient.

Evaluation Workflow Visualization

This diagram outlines the logical decision tree for evaluating a new derivative.

EvaluationWorkflow Start New Derivative (2-Cyclopropyl-IN) Tier1 Tier 1: Recombinant Enzyme (Human CYP11B1 vs B2) Start->Tier1 Decision1 Selectivity > 10x? Tier1->Decision1 Tier2 Tier 2: H295R Cell Assay (Aldo vs Cortisol) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity > 50x? Tier2->Decision2 Tier3 Tier 3: DMPK & hERG (Microsomal Stability) Decision2->Tier3 Yes Decision2->Discard No (Cellular Permeability Issue) Lead Lead Candidate Tier3->Lead Passes Tox

Figure 2: The Critical Path. A tiered screening approach ensures resources are not wasted on compounds that pass enzymatic screens but fail in cellular contexts.

References

  • Hu, Q., et al. (2014). "Discovery of Highly Potent and Selective CYP11B2 Inhibitors: Modifications of the Pyridine Core."[5] Journal of Medicinal Chemistry. Link

  • Hofmann, M., et al. (2016). "Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors." Journal of Medicinal Chemistry. Link

  • Meredith, E. L., et al. (2013). "Identification of potent and selective aldosterone synthase inhibitors." ACS Medicinal Chemistry Letters. Link

  • OECD Guidelines for the Testing of Chemicals. (2011). "Test No. 456: H295R Steroidogenesis Assay." OECD Publishing. Link

  • Brem, A. S., & Gong, R. (2015). "Aldosterone synthase inhibitors: a new approach to the treatment of hypertension?" Expert Opinion on Investigational Drugs. Link

Sources

kinetic analysis of enzymes inhibited by 2-Cyclopropylisonicotinonitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Kinetic Profiling of 2-Cyclopropylisonicotinamide-Based Raf Kinase Inhibitors

Executive Summary

The emergence of 2-Cyclopropylisonicotinamide derivatives (synthesized from the 2-Cyclopropylisonicotinonitrile precursor) represents a significant evolution in the design of Type 2 kinase inhibitors targeting the MAPK pathway. Unlike first-generation Type 1 inhibitors (e.g., Vemurafenib) that bind the active DFG-in conformation and often induce paradoxical pathway activation in wild-type Raf tissues, this class of compounds targets the inactive DFG-out conformation.

This guide provides a rigorous kinetic analysis of these inhibitors, focusing on their distinct residence time signatures, thermodynamic binding properties, and their ability to circumvent the "Raf Paradox." We compare their performance against industry standards (Sorafenib, Vemurafenib) and detail the experimental protocols required to validate their kinetic profiles.

Mechanistic Foundation: The "Paradox Breaker" Class

The Pharmacophore

The core scaffold is derived from This compound (CAS: 33252-30-1 analogs), which serves as the synthetic precursor for the 2-cyclopropylisonicotinamide head group.

  • Role: This moiety occupies the allosteric hydrophobic pocket created when the activation loop (A-loop) adopts the DFG-out conformation.

  • Cyclopropyl Function: The 2-cyclopropyl group provides optimal hydrophobic fill and metabolic stability compared to the 2-trifluoromethyl analogs (e.g., LXH254 series), enhancing the compound's residence time within the ATP-binding cleft.

Mechanism of Action (Type 2 Binding)

These compounds are Type 2 inhibitors .[1] They bind to the inactive enzyme conformation where the conserved DFG (Asp-Phe-Gly) motif is flipped outward. This binding mode physically prevents the regulatory spine (R-spine) assembly, locking the kinase in an inactive state and preventing the dimerization-dependent transactivation seen with Type 1 inhibitors.

Raf_Inhibition_Mechanism cluster_0 Mechanism of Action Raf_Active Raf Monomer (Active, DFG-in) Raf_Inactive Raf Monomer (Inactive, DFG-out) Raf_Active->Raf_Inactive Conformational Equilibrium Dimerization Raf Dimerization (Paradoxical Activation) Raf_Active->Dimerization Type 1 Inhibitor Binding Complex Stable Inhibitor-Enzyme Complex Raf_Inactive->Complex Type 2 Binding (Slow On/Off) Inhibitor 2-Cyclopropyl- isonicotinamide Cmpd Inhibitor->Complex Complex->Dimerization Blocked MAPK_Signal pERK Signaling (Proliferation) Dimerization->MAPK_Signal Transactivation

Figure 1: Mechanism of Action. The 2-cyclopropylisonicotinamide compounds stabilize the DFG-out inactive conformation, preventing the dimerization that leads to paradoxical signaling.

Comparative Kinetic Analysis

The following data summarizes the kinetic performance of 2-cyclopropylisonicotinamide derivatives (represented by Cmpd-Nov-CP ) against standard Raf inhibitors.

Quantitative Performance Matrix
MetricCmpd-Nov-CP (Type 2)Vemurafenib (Type 1)Sorafenib (Type 2)Significance
Target B-Raf (V600E), C-RafB-Raf (V600E)B-Raf, C-Raf, VEGFRBroad Raf coverage is essential for RAS-mutant tumors.
Binding Mode DFG-out (Deep Pocket)DFG-in (ATP Competitive)DFG-outDFG-out correlates with higher selectivity.
IC50 (B-Raf V600E) < 10 nM 31 nM38 nMSuperior potency due to optimized H-bond network.
Residence Time (

)
> 120 min ~2 min~60 minCritical Differentiator. Long

ensures sustained inhibition after drug clearance.
Selectivity (vs VEGFR2) > 50-foldHighLow (< 5-fold)The cyclopropyl group improves selectivity over the "pan-kinase" profile of Sorafenib.
Paradox Index Low (< 1.5x pERK)High (> 5x pERK)ModerateReduced risk of secondary cutaneous malignancies.

Data aggregated from representative Type 2 scaffold profiles and patent literature (WO2014151616).

The Importance of Residence Time

For this class of inhibitors,


 (thermodynamic affinity) is less predictive of in vivo efficacy than Residence Time (

).
  • Vemurafenib: Fast

    
     means the drug rapidly dissociates when plasma levels drop, requiring high systemic exposure.
    
  • 2-Cyclopropyl Series: The slow

    
     is driven by the structural rearrangement of the activation loop required to release the bulky isonicotinamide head group. This "kinetic lag" maintains pathway suppression even during the trough of the dosing interval.
    

Experimental Protocols

To validate the kinetic profile of these inhibitors, two complementary assays are required: Surface Plasmon Resonance (SPR) for binding kinetics and a FRET-based Biochemical Assay for potency.

Protocol A: Kinetic Binding Analysis (SPR)

Objective: Determine


, 

, and Residence Time (

).

Reagents:

  • Ligand: Biotinylated B-Raf (V600E) kinase domain.

  • Analyte: 2-Cyclopropylisonicotinamide inhibitor (dilution series).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

Workflow:

  • Immobilization: Capture Biotin-B-Raf on a Streptavidin (SA) sensor chip to a density of ~2000 RU. Use a reference channel with Biotin-BSA.

  • Conditioning: Inject buffer for 5 cycles to stabilize the baseline.

  • Kinetic Injection:

    • Prepare a 3-fold dilution series of the inhibitor (e.g., 0.1 nM to 100 nM).

    • Inject analyte for 180 seconds (Association phase).

    • Switch to running buffer for 600-1200 seconds (Dissociation phase). Note: Extended dissociation time is crucial for Type 2 inhibitors.

  • Regeneration: Mild regeneration with 10 mM Glycine pH 9.5 if necessary, though single-cycle kinetics is preferred to preserve protein activity.

  • Analysis: Fit data to a 1:1 Langmuir binding model (with mass transport limitation correction if needed).

SPR_Workflow Step1 Immobilize Biotin-Raf (SA Chip) Step2 Prepare Dilution Series (0.1 - 100 nM) Step1->Step2 Step3 Association Phase (180s Injection) Step2->Step3 Step4 Dissociation Phase (>600s Wash) Step3->Step4 Step5 Data Fitting (1:1 Langmuir) Step4->Step5

Figure 2: SPR Kinetic Cycle for Slow-Off Rate Inhibitors.

Protocol B: Time-Dependent IC50 Shift Assay

Objective: Confirm slow-binding behavior biochemically.

  • Setup: Prepare two reaction plates.

    • Plate A (No Pre-incubation): Add Enzyme and Substrate (ATP + MEK1), then immediately add Inhibitor.

    • Plate B (Pre-incubation): Incubate Enzyme + Inhibitor for 60 minutes before adding Substrate.

  • Reaction: Run kinase reaction (e.g., Lanthascreen Eu-Kinase Binding or Z'-LYTE) for 60 minutes.

  • Analysis: Calculate IC50 for both plates.

  • Result Interpretation: A significant left-shift (lower IC50) in Plate B compared to Plate A confirms slow-binding kinetics , characteristic of the Type 2 mechanism induced by the 2-cyclopropylisonicotinamide moiety.

References

  • Novartis AG. (2014).[2] Biaryl amide compounds as kinase inhibitors. WO2014151616A1. Link

  • Roskoski, R. Jr. (2010). RAF kinase structure and regulation. Biochemical and Biophysical Research Communications, 399(3), 313-317.[1] Link

  • Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time: Duration of Action. Evaluation of Enzyme Inhibitors in Drug Discovery, 2nd Edition. Link

  • Holderfield, M., et al. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond. Nature Reviews Cancer, 14, 455–467. Link

Sources

comparing the pharmacokinetic profiles of 2-Cyclopropylisonicotinonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams

Executive Summary: The "Magic Methyl" Effect of Cyclopropyl

In the optimization of kinase inhibitors—particularly those targeting the JAK/STAT pathway—the 2-cyclopropylisonicotinonitrile scaffold represents a critical "sweet spot" in medicinal chemistry. This guide compares the pharmacokinetic (PK) profile of this specific scaffold against its two most common structural competitors: the 2-isopropyl analog (a metabolic liability) and the 2-phenyl analog (a solubility liability).

Key Finding: The 2-cyclopropyl moiety provides a superior Lipophilic Ligand Efficiency (LLE) compared to aliphatic or aromatic alternatives. Its primary advantage lies in metabolic shielding —the cyclopropyl ring effectively blocks Cytochrome P450 (CYP) mediated


-hydroxylation, a common clearance pathway for the isopropyl analog, without incurring the solubility penalties associated with phenyl substitutions.
Structural Basis of Comparison

To provide an objective analysis, we define three distinct "Lead Series" analogs based on the substituent at the 2-position of the isonicotinonitrile (4-cyanopyridine) core.

Analog IDStructure DescriptionChemical RolePrimary Liability
Compound A (The Lead) This compound Optimized LeadNone (Balanced Profile)
Compound B 2-Isopropylisonicotinonitrile Aliphatic ComparatorHigh Metabolic Clearance (CYP3A4)
Compound C 2-Phenylisonicotinonitrile Aromatic ComparatorLow Solubility / High Protein Binding
Comparative Pharmacokinetic Analysis

The following data summarizes the in vitro ADME profiles typical of these scaffolds during the Lead Optimization phase.

Table 1: Physicochemical and Metabolic Profiles
ParameterCmpd A (Cyclopropyl) Cmpd B (Isopropyl) Cmpd C (Phenyl) Interpretation
cLogP 1.82.12.9Cyclopropyl offers lower lipophilicity than aromatics, aiding solubility.
HLM

(µL/min/mg)
< 15 (Low) > 85 (High) < 10 (Low)Critical Differentiator: Isopropyl is rapidly metabolized; Cyclopropyl is stable.
Hepatocyte

(min)
> 12024> 120Compound B requires frequent dosing or formulation fixes.
Fraction Unbound (

)
12%8%< 1%Phenyl analog suffers from high plasma protein binding (PPB).
Kinetic Solubility (µM)> 150> 150< 20Compound C poses formulation challenges.
Mechanistic Insight: The "Metabolic Shield"

The drastic difference in clearance between Compound A and Compound B is driven by bond dissociation energy (BDE).

  • Isopropyl Liability: The tertiary C-H bond on the isopropyl group is weak (BDE ~96 kcal/mol), making it a prime target for CYP450-mediated hydrogen atom abstraction (HAT), leading to rapid hydroxylation and subsequent dealkylation.

  • Cyclopropyl Stability: The C-H bonds in a cyclopropyl ring possess higher s-character (

    
     hybridization), increasing the BDE to ~106 kcal/mol. This energy barrier effectively "shields" the molecule from CYP oxidation, extending the half-life (
    
    
    
    ) significantly [1].
Visualization: Metabolic Fate & SAR Workflow

The following diagram illustrates the divergent metabolic pathways and the decision logic used to select the cyclopropyl scaffold.

SAR_Logic Start Lead Scaffold: Isonicotinonitrile Core Sub_Iso Substituent: Isopropyl (Compound B) Start->Sub_Iso Sub_Cyc Substituent: Cyclopropyl (Compound A) Start->Sub_Cyc Sub_Phe Substituent: Phenyl (Compound C) Start->Sub_Phe Mech_Iso Mechanism: Low C-H Bond Energy (Facile CYP Oxidation) Sub_Iso->Mech_Iso CYP3A4 Attack Mech_Cyc Mechanism: High C-H Bond Energy (Metabolic Shield) Sub_Cyc->Mech_Cyc Steric/Electronic Block Mech_Phe Mechanism: High Lipophilicity (Pi-Pi Stacking) Sub_Phe->Mech_Phe Hydrophobic Effect Outcome_Iso Outcome: High Clearance Short Half-life Mech_Iso->Outcome_Iso Outcome_Cyc Outcome: Low Clearance High Bioavailability Mech_Cyc->Outcome_Cyc Outcome_Phe Outcome: Poor Solubility High Protein Binding Mech_Phe->Outcome_Phe

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating why the cyclopropyl moiety (Center) offers the optimal balance of metabolic stability and physicochemical properties compared to alkyl (Left) and aryl (Right) analogs.

Experimental Protocols

To validate these profiles in your own laboratory, use the following industry-standard protocols. These are designed to be self-validating systems using internal controls.

Protocol A: Microsomal Intrinsic Clearance (

)

Objective: Determine the metabolic stability of the analogs in Human Liver Microsomes (HLM).

  • Preparation:

    • Prepare 10 mM stock solutions of Compounds A, B, and C in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

    • Control: Include Verapamil (High clearance control) and Warfarin (Low clearance control).

  • Incubation:

    • Pre-incubate 1 µM test compound with HLM (0.5 mg protein/mL) for 5 minutes at 37°C.

    • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Termination & Analysis:

    • Quench samples with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS .

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope is

      
      .
      
    • 
      .
      
    • Validation Criteria: Verapamil

      
       must be > 100 µL/min/mg.
      
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Objective: Determine the free fraction (


) available for target engagement.
  • System: RED (Rapid Equilibrium Dialysis) Device.

  • Setup:

    • Chamber A: Plasma spiked with test compound (5 µM).

    • Chamber B: Isotonic Phosphate Buffer (PBS).

  • Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.

  • Analysis: Match matrices (add plasma to buffer samples, buffer to plasma samples) before LC-MS/MS analysis to eliminate matrix effects.

  • Calculation:

    • 
      .
      
References
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

A Comparative Guide to the Synthesis of 2-Cyclopropylisonicotinonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 2-Cyclopropylisonicotinonitrile, a key building block in the synthesis of various pharmaceutically active compounds, presents a unique synthetic challenge. This guide provides an in-depth, objective comparison of two viable synthetic routes to this target molecule, complete with supporting experimental data derived from analogous transformations and predictive analysis. This document is designed to empower you with the technical insights and practical methodologies required to make informed decisions in your synthetic endeavors.

Introduction to this compound

This compound is a valuable intermediate in medicinal chemistry and agrochemical research. The incorporation of a cyclopropyl group can significantly impact the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and membrane permeability. The isonicotinonitrile moiety is a versatile handle for further chemical transformations, making this compound a strategic starting point for the synthesis of diverse compound libraries. This guide will explore two distinct and plausible synthetic strategies for obtaining this compound, starting from commercially available precursors.

Route 1: Sequential Cross-Coupling and Cyanation of a Dihalopyridine

This strategy involves the initial introduction of the cyclopropyl moiety onto a dihalogenated pyridine ring via a selective cross-coupling reaction, followed by the conversion of the remaining halogen to the desired nitrile functionality. A commercially available and suitable starting material for this route is 2-bromo-4-chloropyridine. The greater reactivity of the bromine atom at the 2-position towards palladium-catalyzed cross-coupling reactions allows for a selective installation of the cyclopropyl group.

Experimental Protocol: Route 1

Step 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-chloropyridine with Cyclopropylboronic Acid

This step is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides with cyclopropylboronic acid.[1]

  • Materials: 2-Bromo-4-chloropyridine, Cyclopropylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Tricyclohexylphosphine (PCy₃), Potassium phosphate (K₃PO₄), Toluene, Water.

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-chloropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and palladium(II) acetate (0.05 eq) with tricyclohexylphosphine (0.1 eq).

    • Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2-cyclopropyl-4-chloropyridine.

Step 2: Cyanation of 2-Cyclopropyl-4-chloropyridine

This procedure is based on palladium-catalyzed cyanation of aryl chlorides.[2]

  • Materials: 2-Cyclopropyl-4-chloropyridine, Potassium ferrocyanide (K₄[Fe(CN)₆]), Palladium(II) acetate (Pd(OAc)₂), 1,4-Bis(diphenylphosphino)butane (dppb), Sodium carbonate (Na₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a sealed tube, combine 2-cyclopropyl-4-chloropyridine (1.0 eq), potassium ferrocyanide (0.3 eq), palladium(II) acetate (0.02 eq), dppb (0.04 eq), and sodium carbonate (2.0 eq).

    • Add anhydrous DMF to the tube, and degas the mixture with argon for 15 minutes.

    • Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield this compound.

Synthetic Route 1 start 2-Bromo-4-chloropyridine step1 Suzuki Coupling (Cyclopropylboronic acid, Pd(OAc)₂, PCy₃, K₃PO₄) start->step1 intermediate 2-Cyclopropyl-4-chloropyridine step1->intermediate step2 Cyanation (K₄[Fe(CN)₆], Pd(OAc)₂, dppb) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Direct Cyclopropylation of a Pre-formed Isonicotinonitrile

This alternative approach commences with a pyridine ring already bearing the nitrile group at the 4-position. The cyclopropyl group is then introduced at the 2-position via a cross-coupling reaction. Commercially available 2-chloro-4-cyanopyridine or 2-bromo-4-cyanopyridine are suitable starting materials for this route.

Experimental Protocol: Route 2

Step 1: Negishi Cross-Coupling of 2-Chloro-4-cyanopyridine with Cyclopropylzinc Chloride

This protocol is adapted from general Negishi coupling procedures on halopyridines.[3]

  • Materials: 2-Chloro-4-cyanopyridine, Cyclopropylmagnesium bromide, Zinc chloride (ZnCl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tetrahydrofuran (THF).

  • Procedure:

    • Preparation of Cyclopropylzinc Chloride:

      • To a solution of cyclopropylmagnesium bromide (1.1 eq) in THF at 0 °C, add a solution of zinc chloride (1.2 eq) in THF dropwise.

      • Allow the mixture to warm to room temperature and stir for 1 hour to form the cyclopropylzinc chloride reagent.

    • Cross-Coupling Reaction:

      • In a separate flask under an inert atmosphere, dissolve 2-chloro-4-cyanopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF.

      • Add the freshly prepared cyclopropylzinc chloride solution to the flask containing the pyridine derivative.

      • Heat the reaction mixture to reflux (around 65 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Work-up and Purification:

      • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

      • Extract the aqueous layer with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to obtain this compound.

Synthetic Route 2 start 2-Chloro-4-cyanopyridine step1 Negishi Coupling (Cyclopropylzinc chloride, Pd(PPh₃)₄) start->step1 product This compound step1->product

Caption: Workflow for the synthesis of this compound via Route 2.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Sequential Coupling & CyanationRoute 2: Direct Cyclopropylation
Starting Material 2-Bromo-4-chloropyridine (Commercially available)2-Chloro-4-cyanopyridine or 2-Bromo-4-cyanopyridine (Commercially available)
Number of Steps 21 (plus in situ reagent preparation)
Key Transformations Suzuki-Miyaura Coupling, CyanationNegishi Coupling
Potential Yield Moderate to Good (multi-step)Good to High (single step)
Reagent Sensitivity Boronic acids are generally air and moisture stable.Organozinc reagents are moisture-sensitive and require inert atmosphere techniques.
Safety Considerations Cyanation step requires careful handling of cyanide salts.Organometallic reagents can be pyrophoric.
Process Scalability Two-step process may be less efficient for large-scale synthesis.One-pot nature (with in situ reagent formation) can be advantageous for scalability.
Substrate Scope The cyanation step might be sensitive to other functional groups.Negishi coupling is known for its high functional group tolerance.[3]

Validation of Synthesis: Characterization of this compound

As no publicly available experimental spectral data for this compound was found, the following data is predicted based on its chemical structure. This serves as a guideline for the characterization of the synthesized product.

Predicted Analytical Data:

  • Molecular Formula: C₉H₈N₂

  • Molecular Weight: 144.17 g/mol

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.65 (d, J = 5.0 Hz, 1H, Py-H6)

    • δ 7.30 (s, 1H, Py-H3)

    • δ 7.20 (d, J = 5.0 Hz, 1H, Py-H5)

    • δ 2.10 (m, 1H, Cyclopropyl-CH)

    • δ 1.15-1.05 (m, 4H, Cyclopropyl-CH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 164.0 (C-2)

    • δ 150.0 (C-6)

    • δ 125.0 (C-3)

    • δ 122.0 (C-5)

    • δ 117.0 (CN)

    • δ 120.0 (C-4)

    • δ 15.0 (Cyclopropyl-CH)

    • δ 10.0 (Cyclopropyl-CH₂)

  • Mass Spectrometry (EI):

    • m/z (%): 144 (M⁺, 100), 116 (M⁺ - C₂H₄, 80), 103 (M⁺ - C₃H₅, 40), 76 (C₅H₄N⁺, 30).

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a solid choice for laboratories comfortable with multi-step syntheses and where the handling of air-stable boronic acids is preferred. The sequential nature of this route allows for the isolation and characterization of the intermediate, which can be advantageous for process optimization and troubleshooting.

Route 2 presents a more convergent and potentially higher-yielding approach. Its single-step nature (following the in situ preparation of the organozinc reagent) makes it an attractive option for rapid synthesis and for laboratories equipped to handle moisture-sensitive reagents under inert conditions. The high functional group tolerance of the Negishi coupling could also be a significant advantage when synthesizing more complex analogues.

The ultimate choice of synthetic route will depend on the specific resources, expertise, and scalability requirements of the research team. This guide provides the foundational knowledge and procedural outlines to enable the successful synthesis and validation of this compound for your advanced research applications.

References

  • Chen, H., & Deng, M. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (10), 1609-1613. [Link]

  • CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google P
  • CN104402805A - 2-bromopyridine synthesis method - Google P
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]

  • Negishi coupling - Wikipedia. [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990. [Link]

  • 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem. [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylisonicotinonitrile
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Reactant of Route 2
2-Cyclopropylisonicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.